Research has revealed several key biological activities of Morachalcone A, with quantitative data from various assay models summarized in the table below.
| Biological Activity | Experimental Model | Key Finding / IC50 / EC50 Value |
|---|---|---|
| Pancreatic Lipase Inhibition | In vitro enzymatic assay | IC50 = 6.2 µM [1] |
| Anti-neuroinflammatory | RAW264.7 mouse macrophage cells (LPS-activated) | Inhibition of NO production; IC50 = 16.4 µM [1] |
| Neuroprotective | HT22-immortalized hippocampal cells | Protection against glutamate-induced oxidative stress; EC50 = 35.5 µM [1] |
| Tyrosinase Inhibition | In vitro enzymatic assay | Inhibition of tyrosinase; IC50 = 0.013 µM [1] |
Here are detailed methodologies for two of the most cited experiments on this compound.
This protocol is used to evaluate the compound's potential as an anti-obesity agent.
The following diagram illustrates the logical workflow of this assay.
This protocol assesses the anti-inflammatory potential of this compound.
This compound is part of a larger family of specialized metabolites in mulberry trees. It serves as a key biosynthetic precursor to more complex molecules known as Diels-Alder type adducts (DAAs) [2]. These DAAs are formed through a [4+2] cycloaddition reaction between a chalcone (like this compound) and a dehydroprenyl polyphenol diene, a reaction catalyzed by Diels-Alderase enzymes [2]. This places this compound at a crucial biosynthetic junction for a wide array of biologically active compounds in Morus alba.
This compound is a prenylated chalcone, a class of compounds known for a 1,3-diaryl-2-propen-1-one core structure [1]. It was identified as an active marker compound in the Artocarpus champeden plant, which has reported antimalarial activity [2].
One source notes that this compound has been studied for its cytotoxicity [1]. The table below summarizes the key information from the search results.
| Property | Description |
|---|---|
| Compound Class | Prenylated chalcone [1] |
| Natural Source | Artocarpus champeden (also found in Maclura pomifera) [2] [1] |
| Reported Activity | Antimalarial activity (plant extract); Cytotoxicity (compound) [2] [1] |
| Existing Analytical Method | An HPLC-UV method for quantification in rabbit plasma has been developed [2]. |
The search results confirm that a specific mass spectrometric analysis for this compound is not available in the current findings. The existing bioanalytical method uses High Performance Liquid Chromatography (HPLC) with UV detection [2]. Mass spectrometry (LC-MS/MS) is a more advanced and sensitive technique that would be a logical next step for characterization.
The following diagram outlines a generalized workflow for developing a quantitative LC-MS/MS method for a compound like this compound, based on standard laboratory practices.
Given the lack of direct protocols, here is a suggested path to gather the specific information you need:
The table below summarizes the key quantitative findings on Morachalcone A's activity:
| Parameter | Reported Value | Experimental Context | Citation Source |
|---|---|---|---|
| IC₅₀ (Mushroom Tyrosinase) | 0.013 µM | In vitro enzyme assay | [1] |
| IC₅₀ (Mushroom Tyrosinase) | 0.08 ± 0.02 µM | In vitro enzyme assay | [2] |
| Comparative Inhibitor (Kojic Acid) | 16.69 ± 2.8 µM | In vitro enzyme assay (positive control) | [3] |
| Comparative Inhibitor (Arbutin) | 191.17 ± 5.5 µM | In vitro enzyme assay (positive control) | [3] |
| Cellular Activity (Melanin Content) | Reduced at 10 µM (non-cytotoxic) | B16F10 melanoma cells stimulated with α-MSH | [4] |
For researchers looking to replicate or build upon these findings, here are the methodologies cited in the literature.
This is a standard protocol used to determine IC₅₀ values.
This protocol evaluates the compound's effect in a live cell model.
The potent activity of this compound is attributed to its chalcone structure, which features a β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold [6]. This scaffold is known to confer strong tyrosinase inhibitory activity, likely by:
The following diagram illustrates the core mechanism of tyrosinase inhibition by this compound within the melanogenesis pathway:
The data confirms that This compound is a highly potent, low nanomolar-range inhibitor of tyrosinase, significantly outperforming common inhibitors like kojic acid and arbutin [1] [3] [2]. Its efficacy in cellular models without cytotoxicity underscores its potential as a lead compound for developing:
Morachalcone A is a prenylated chalcone derivative isolated from various parts of the mulberry tree (Morus alba L. and related species). This compound has demonstrated significant neuroprotective properties in experimental models, particularly against glutamate-induced oxidative stress in HT22 mouse hippocampal cells [1] [2] [3]. The HT22 cell line serves as a valuable in vitro model for studying neurodegenerative mechanisms and screening potential therapeutic compounds, as it is highly susceptible to oxidative stress while lacking ionotropic glutamate receptors, allowing for the specific study of oxidative toxicity pathways [4] [5].
The neuroprotective activity of this compound is characterized by its ability to mitigate oxidative damage through multiple mechanisms, including direct antioxidant effects and potential modulation of cellular defense pathways. With neurodegenerative diseases representing a growing global health burden, natural compounds like this compound offer promising multi-target approaches for therapeutic development [6] [7]. This technical guide provides a comprehensive overview of this compound's efficacy, mechanisms, and experimental protocols relevant to neuroscience research and drug development.
The experimental data demonstrates this compound's neuroprotective potency and additional biological activities.
Table 1: Quantitative Bioactivity Profile of this compound
| Bioactivity | Experimental Model | Result Value | Reference |
|---|---|---|---|
| Neuroprotective Effect | HT22 cells (glutamate-induced oxidative injury) | EC~50~: 35.5 ± 2.1 µM | [1] [2] [3] |
| Tyrosinase Inhibition | Enzyme inhibition assay | IC~50~: 0.013 µM | [2] [3] [8] |
| Pancreatic Lipase Inhibition | Enzyme inhibition assay | IC~50~: 6.2 µM | [2] [3] |
| Anti-inflammatory Activity | RAW264.7 cells (LPS-induced NO production) | IC~50~: 16.4 µM | [2] [3] |
| Quantification in Plant Material | Ethanol extract of Morus alba fruits | 0.78 ± 1.5 mg/kg | [1] |
This compound is naturally occurring in multiple species of the Moraceae family.
Table 2: Natural Sources and Physicochemical Properties of this compound
| Property Category | Details |
|---|---|
| Natural Sources | Fruits and roots of Morus alba L. (White Mulberry) [1] [3]; Stem bark of Morus mesozygia [9]; Leaves of Morus alba [8] |
| Chemical Classification | Chalcone (Prenylated) [3] [7] |
| Molecular Formula | C~20~H~20~O~5~ [2] [3] |
| Molecular Weight | 340.37 g/mol [2] [3] |
| CAS Registry Number | 76472-88-3 [2] [3] |
| Solubility | Soluble in DMSO, acetone, ethyl acetate, chloroform, dichloromethane [3] |
| Storage Conditions | Desiccate at -20°C; stable for several months when protected from light [3] |
The HT22 cell line is a crucial experimental model for investigating this compound's neuroprotective effects.
Origin and Characteristics: HT22 is an immortalized mouse hippocampal neuronal cell line, a subclone of the parent HT-4 line immortalized with a temperature-sensitive SV40 T antigen [4]. These cells exhibit an epithelial-like morphology and a rapid doubling time of approximately 15 hours [4].
Utility in Neurodegeneration Research: A critical feature of HT22 cells is their lack of functional ionotropic glutamate receptors [4]. This makes them an ideal model for studying the oxidative toxicity pathway of glutamate without the confounding effects of excitotoxicity. In this pathway, high glutamate concentrations inhibit the cystine/glutamate antiporter, leading to depletion of glutathione and subsequent accumulation of reactive oxygen species (ROS), ultimately resulting in oxidative cell death [5].
Experimental Relevance: The HT22 model is well-established for screening neuroprotective compounds against oxidative stress, a key pathological mechanism in neurodegenerative conditions like Alzheimer's disease [10] [4] [5].
The standard protocol for evaluating this compound's neuroprotective effects involves specific cell culture and treatment conditions.
Graph 1: Experimental workflow for assessing this compound neuroprotection in HT22 cells, including treatment and endpoint measurements.
Key Protocol Details:
Beyond direct neuroprotection, this compound's additional activities are characterized through specific biochemical assays.
This compound exerts neuroprotection through multiple complementary mechanisms targeting oxidative stress pathways.
Graph 2: Proposed mechanism of this compound neuroprotection against glutamate-induced oxidative toxicity in HT22 cells, showing key pathways and cellular effects.
Primary Neuroprotective Mechanisms:
Oxidative Stress Mitigation: this compound significantly reduces intracellular ROS accumulation and helps restore glutathione levels, potentially through direct free radical scavenging activity [1] [5]. This addresses the core mechanism of glutamate toxicity in HT22 cells.
Mitochondrial Protection: The compound helps maintain mitochondrial membrane potential, preventing mitochondrial permeability transition and subsequent release of pro-apoptotic factors [10].
Anti-apoptotic Effects: this compound treatment modulates expression of Bcl-2 family proteins, reducing pro-apoptotic Bax and Bad while increasing anti-apoptotic Bcl-2, resulting in decreased caspase-3 activation and reduced apoptotic cell death [10].
Calcium Homeostasis: The compound helps attenuate glutamate-induced calcium overload, thereby preventing calcium-mediated activation of degradative enzymes and oxidative stress [10].
Additional Biological Activities:
Anti-inflammatory Properties: this compound demonstrates significant inhibition of nitric oxide production in activated macrophages (IC~50~: 16.4 µM), suggesting potential for addressing neuroinflammation accompanying neurodegeneration [2] [3].
Enzyme Inhibition: The compound shows potent tyrosinase inhibition (IC~50~: 0.013 µM) and pancreatic lipase inhibition (IC~50~: 6.2 µM), indicating possible applications in hyperpigmentation disorders and obesity-related metabolic conditions [2] [3] [8].
This compound represents a promising multi-target candidate for addressing complex neurodegenerative conditions.
Multi-Target Therapeutic Approach: Neurodegenerative diseases like Alzheimer's and Parkinson's involve multiple pathological mechanisms including oxidative stress, neuroinflammation, and protein misfolding [6]. This compound's diverse activities address several of these mechanisms simultaneously, potentially offering enhanced efficacy compared to single-target approaches.
Natural Product Development: As a plant-derived compound, this compound aligns with growing interest in natural products for neuroprotection [6] [7]. The prenyl group enhances lipophilicity and membrane interaction, potentially improving bioavailability and target engagement compared to non-prenylated flavonoids [7].
Drug Discovery Starting Point: The documented neuroprotective efficacy of this compound establishes it as a valuable lead compound for structural optimization [7]. Structure-activity relationship studies could further enhance potency, selectivity, and drug-like properties.
Cosmetic and Nutraceutical Applications: The potent tyrosinase inhibitory activity suggests potential applications in skin whitening products, while pancreatic lipase inhibition indicates possible weight management applications [2] [3] [8].
This compound demonstrates significant neuroprotective effects in HT22 hippocampal cells against glutamate-induced oxidative injury, with an EC~50~ of 35.5 ± 2.1 µM [1] [2] [3]. Its multi-mechanistic action, encompassing antioxidant, anti-apoptotic, and anti-inflammatory activities, positions it as a promising candidate for further development against neurodegenerative diseases [6] [7].
Future research should focus on in vivo validation of neuroprotective effects in animal models of neurodegeneration, detailed structure-activity relationship studies to optimize potency, and investigations into bioavailability and blood-brain barrier penetration. Additionally, exploration of synergistic combinations with other neuroprotective agents could unlock enhanced therapeutic efficacy with reduced side effects.
Morachalcone A exerts its anti-inflammatory effects primarily by targeting the NO signaling pathway. The table below summarizes its core biological activities and molecular targets.
| Biological Activity | Experimental Model/Assay | Result / Potency | Inferred Mechanism / Molecular Target |
|---|---|---|---|
| Anti-inflammatory [1] [2] [3] | LPS-induced NO production in RAW 264.7 mouse macrophage cells | IC50 = 16.4 µM [2] [4] [3] | Inhibition of iNOS protein and mRNA expression [3] |
| Cytotoxicity [2] | MTT assay in RAW 264.7 cells | IC50 = 58 µM [2] | Demonstrates a therapeutic window between efficacy and cytotoxicity |
| Aromatase Inhibition [1] [2] | In vitro enzyme assay | IC50 = 4.6 mM [1] [2] | Target for anticancer activity; significantly less potent than NO inhibition |
| Pancreatic Lipase Inhibition [4] | In vitro enzyme assay | IC50 = 6.2 µM [4] | Potential application in treating metabolic diseases |
The following diagram illustrates the proposed anti-inflammatory mechanism of this compound in a lipopolysaccharide (LPS)-stimulated macrophage model, based on the research data:
Proposed anti-inflammatory mechanism of this compound in macrophages.
For researchers looking to replicate or build upon these findings, here is a summary of the key methodology used in the foundational study [3]:
This compound is part of the chalcone family, a recognized privileged structure in medicinal chemistry [5] [6]. The simple yet highly modifiable 1,3-diaryl-2-propen-1-one scaffold of chalcones is associated with a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic effects [5] [7]. Several chalcone-based drugs, such as sofalcone (anti-ulcer) and metochalcone (choleretic), have been approved for clinical use, validating the scaffold's therapeutic potential [5] [6].
The multi-targeting nature of many natural products like chalcones is a particular advantage for treating complex, multi-factorial diseases such as chronic inflammation [8].
While the data on this compound is promising, several aspects require further investigation to assess its potential as a lead compound:
Morachalcone A is a prenylated chalcone compound isolated from the leaves of Morus alba (white mulberry) that demonstrates potent inhibitory activity against pancreatic lipase, a key enzyme in dietary fat absorption. With an IC₅₀ value of 6.2 μM, this natural product exhibits significant anti-obesity potential through its ability to reduce triglyceride hydrolysis in the digestive system [1] [2] [3]. The compound belongs to the chalcone subclass of flavonoids characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system [4].
The growing global obesity epidemic and limitations of current pharmaceutical interventions (e.g., Orlistat with its unpleasant side effects) have accelerated research into natural alternatives for obesity management [5]. Pancreatic lipase inhibition represents a promising therapeutic strategy as this enzyme is responsible for hydrolyzing approximately 70% of dietary triglycerides into absorbable free fatty acids and monoacylglycerols [6]. This compound emerges as a leading candidate in this category due to its potent inhibition and natural origin, offering potential for development into a complementary anti-obesity therapy [1].
Table 1: Comparative Pancreatic Lipase Inhibitory Activity (IC₅₀ Values)
| Compound | IC₅₀ Value | Source | Reference |
|---|---|---|---|
| This compound | 6.2 μM | Morus alba leaves | [1] |
| Orlistat (pharmaceutical standard) | 0.092 μM | Synthetic/Streptomyces toxytricini | [6] |
| Luteolin (most active flavone) | 99 ± 11 μM | Various dietary sources | [6] |
| Quercetin | 128 ± 22 μM | Widely distributed in plants | [6] |
| Baicalein | 156 ± 22 μM | Scutellaria baicalensis | [6] |
| Myristica fragrans ethanolic extract | 66.24% inhibition at 100 μg/mL | Nutmeg (Myristica fragrans) | [7] |
The potency of this compound is particularly notable when compared to other natural inhibitors. While Orlistat remains approximately 67 times more potent on a molar basis, this compound demonstrates significantly stronger activity than many common dietary flavonoids [1] [6]. For context, this compound is approximately 16 times more potent than luteolin, the most effective flavone tested in comparative studies [6]. This enhanced activity is attributed to its unique structural features, particularly the presence of a prenyl group (3-methylbut-2-enyl) and specific hydroxylation patterns that facilitate optimal interaction with the pancreatic lipase active site [1] [4].
Table 2: Other Biological Activities of this compound
| Biological Activity | Potency (IC₅₀/EC₅₀) | Experimental Model | Significance |
|---|---|---|---|
| Tyrosinase Inhibition | 0.013 μM | In vitro assay | Potential skin-lightening applications |
| Anti-inflammatory (NO production inhibition) | 16.4 μM | RAW264.7 LPS-activated macrophage cells | Modulation of inflammatory pathways |
| Neuroprotective Effects | 35.5 ± 2.1 μM | HT22 hippocampal cells vs. glutamate-induced oxidative stress | Potential neurotherapeutic applications |
The multi-target biological profile of this compound suggests additional therapeutic benefits beyond pancreatic lipase inhibition. Its potent tyrosinase inhibitory activity indicates potential applications in dermatology, while its anti-inflammatory and neuroprotective properties suggest a broader pharmacological spectrum that may be advantageous in addressing obesity-related complications [2] [3]. The compound's ability to modulate multiple pathological processes makes it particularly interesting for further drug development, as obesity is increasingly recognized as a multifactorial disease with associated inflammation and oxidative stress components [7] [5].
The extraction efficiency of bioactive compounds from Morus alba leaves, including this compound, has been systematically optimized using response surface methodology with a three-level-three-factor Box-Behnken design [1]. The optimal parameters for maximizing both pancreatic lipase inhibitory activity and total phenolic content were determined as follows:
Under these optimized conditions, researchers achieved 58.5% pancreatic lipase inhibition with a total phenolic content of 26.2 μg GAE (gallic acid equivalent)/mg extract [1]. The correlation between phenolic content and inhibitory activity suggests that multiple phenolic compounds in the extract contribute synergistically to the overall lipase inhibition, with this compound representing the most potent individual constituent [1].
The natural occurrence of this compound is primarily in the roots and leaves of Morus alba [2] [3]. As a prenylated chalcone, it is part of a specialized group of plant metabolites where prenylation enhances membrane affinity and target protein interactions, ultimately improving bioavailability and biological activity compared to non-prenylated analogues [4]. The presence of the prenyl moiety (3-methylbut-2-enyl group) significantly influences the compound's physicochemical properties, contributing to its stronger membrane affinity and facilitating better cellular absorption and interaction with biomolecular targets [4].
The standardized protocol for assessing pancreatic lipase inhibitory activity typically uses porcine pancreatic lipase as an enzyme model due to its similarity to human pancreatic lipase [6] [8]. The following detailed methodology allows for consistent evaluation of potential inhibitors:
Enzyme Preparation: Prepare pancreatic lipase solution by dissolving porcine pancreatic lipase (20 mg) in Tris-HCl buffer (10 mL of 50 mM, pH 8.0) containing 0.1% gum Arabic and 0.2% sodium deoxycholate. Centrifuge at 2000×g for 10 minutes and use the supernatant as the enzyme source [6].
Substrate Solution: Prepare 10 mM p-nitrophenyl butyrate (pNPB) in dimethylformamide as substrate [8]. Alternative substrates include p-nitrophenyl palmitate (pNPP) at 10 mM concentration dissolved in absolute ethanol [6].
Reaction Mixture: In a 96-well plate, combine 80 μL Tris-HCl buffer (100 mM, pH 7.0), 100 μL enzyme supernatant, and 10 μL of the test compound (this compound dissolved in 50% ethanol at varying concentrations) [6] [8].
Pre-incubation: Incubate the mixture for 15-20 minutes at 37°C to allow interaction between inhibitor and enzyme [6] [8].
Reaction Initiation: Add 10 μL substrate solution to start the reaction [6] [8].
Kinetic Measurement: Monitor the increase in absorbance at 405 nm (indicating p-nitrophenol release) every minute for 20 minutes using a microplate spectrophotometer [6] [8].
Calculation: Determine inhibitory activity using the formula: Inhibition (%) = [(V₀ - V)/V₀] × 100 where V₀ is enzyme activity without inhibitor and V is activity with inhibitor [6].
This protocol allows for the precise determination of IC₅₀ values through concentration-response curves and facilitates direct comparison between different inhibitors under standardized conditions [6] [8].
Several variations of the basic protocol exist, incorporating different buffer systems and detection methods:
Alternative Buffer System: Use 10 mM MOPS buffer (pH 6.8) with 1 mM EDTA for enzyme preparation, combined with Tris buffer (100 mM Tris-HCl, 5 mM CaCl₂, pH 7.0) for the reaction mixture [8].
Fluorescence Titration: To study inhibitor-enzyme binding interactions, measure fluorescence quenching with excitation at 280 nm. Calculate binding constants (Kₐ) and number of binding sites (n) using the logarithmic equation: lg[(F₀ - F)/F] = lgKₐ + nlg[Q] where F₀ and F represent fluorescence intensity without and with flavonoid, and [Q] is flavonoid concentration [6].
Molecular Docking: Perform computational docking studies using crystal structure of pancreatic lipase (PDB ID: 1ETH) with a sphere centered on active site cavities (diameter 10 Å) as the docking site [6].
These complementary methodologies provide insights into the mechanism of inhibition and structure-activity relationships, supporting the development of more effective pancreatic lipase inhibitors [6].
The potent inhibitory activity of this compound against pancreatic lipase can be understood through its specific structural characteristics, which align with general structure-activity relationship principles for flavonoid-type inhibitors:
Prenylation Effect: The presence of a prenyl group (3-methylbut-2-enyl) at the A-ring significantly enhances lipase inhibitory activity compared to non-prenylated analogues. Prenylation increases membrane affinity and facilitates stronger interactions with the hydrophobic active site of pancreatic lipase [1] [4]. This phenomenon is consistently observed across multiple studies, where prenylated phenolic compounds from Morus alba leaves showed IC₅₀ values below 50 μM, while non-prenylated counterparts exhibited weaker inhibition [1].
α,β-Unsaturated Carbonyl System: The chalcone-specific open chain structure with an α,β-unsaturated ketone moiety creates an electrophilic center that can interact with nucleophilic residues in the enzyme active site. This system maintains molecular planarity, facilitating optimal interaction with the catalytic triad of pancreatic lipase [4].
Hydroxylation Pattern: The 2,4-dihydroxy substitution pattern on both aromatic rings contributes to inhibitory potency through optimized hydrogen bonding with key amino acid residues in the active site. Studies on flavonoid lipase inhibitors indicate that hydroxylation on both A and B rings generally increases activity [6].
Planarity and π-Conjugation: The extended π-system throughout the molecule allows for optimal π-π interactions with aromatic residues in the lipase active site. Molecular docking analyses confirm that the planarity of flavonoid structures is crucial for maintaining these interactions [6].
The structure-activity relationship of this compound provides valuable insights for medicinal chemistry optimization, suggesting that modifications preserving these key features while optimizing physicochemical properties could yield even more potent derivatives [4].
The following diagram illustrates the mechanism of pancreatic lipase inhibition by this compound within the context of dietary lipid metabolism:
Figure 1: this compound inhibits pancreatic lipase to prevent dietary fat absorption, potentially reducing obesity.
At the molecular level, this compound exerts its inhibitory effect through multiple mechanisms confirmed by fluorescence titration and molecular docking studies:
Active Site Binding: Fluorescence quenching studies demonstrate that this compound binds directly to pancreatic lipase with high affinity, causing a blue-shift in fluorescence emission typical of flavones that maintain molecular planarity [6]. This suggests the compound interacts with tryptophan residues near the active site.
Competitive Inhibition Pattern: Molecular docking analyses reveal that this compound likely binds to the catalytic triad (Ser153-Asp177-His264) of pancreatic lipase, competing with the natural substrate for the active site [6]. The prenyl group enhances hydrophobic interactions within the active site pocket, while hydroxyl groups form hydrogen bonds with key amino acid residues.
Structural Constraints: The planar structure of this compound, maintained by the C2=C3 double bond in conjunction with the carbonyl group, allows for optimal π-π interactions with aromatic residues in the lipase binding pocket [6]. This structural feature is consistently identified as crucial for inhibitory activity across flavonoid-type inhibitors.
The combined mechanisms result in effective reduction of triglyceride hydrolysis, decreasing the absorption of dietary fats and subsequently reducing caloric intake without affecting central nervous system functions—a significant advantage over some pharmaceutical anti-obesity agents [5].
This compound represents a promising natural product lead for the development of pancreatic lipase inhibitors as anti-obesity agents. Its potent inhibitory activity (IC₅₀ 6.2 μM), combined with a favorable multi-target biological profile, positions it as an attractive candidate for further preclinical development [1] [2] [3]. The elucidation of its structure-activity relationships provides valuable insights for medicinal chemistry optimization, particularly regarding the beneficial effects of prenylation on potency [4].
Future research should focus on several key areas:
Morachalcone A is a prenylated chalcone compound primarily isolated from various Morus species, including the African mulberry tree Morus mesozygia. This comprehensive technical guide synthesizes current research on this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications. As a naturally occurring chalcone derivative characterized by a distinct phenolic structure with prenyl substitutions, this compound has demonstrated significant potential in pharmaceutical research due to its multifaceted bioactivities, including potent anti-inflammatory, neuroprotective, and metabolic regulatory effects. This whitepaper provides an in-depth analysis of this compound specifically from Morus mesozygia, presenting structured quantitative data, detailed experimental protocols, and mechanistic insights tailored for researchers, scientists, and drug development professionals working in natural product discovery and development.
The therapeutic potential of this compound is particularly promising based on its observed bioactivities across multiple screening systems. Research indicates notable inhibitory effects on key enzymatic targets including tyrosinase (IC₅₀ 0.013 µM) and pancreatic lipase (IC₅₀ 6.2 µM), suggesting applications in metabolic disorder treatment and cosmetic formulations. Additionally, its potent anti-inflammatory activity through suppression of nitric oxide production (IC₅₀ 16.4 µM) in macrophage models and neuroprotective effects against oxidative stress in neuronal cells (EC₅₀ 35.5 µM) highlight its potential for managing inflammatory conditions and neurodegenerative diseases. This guide systematically organizes the available technical information to facilitate further research and development efforts focused on this promising natural compound.
This compound is classified chemically as a prenylated chalcone, characterized by its distinct arylbenzofuran backbone and specific substitution pattern that contributes to its biological activities and physicochemical properties. The compound's systematic name is (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one, reflecting its phenolic nature and the presence of a prenyl side chain that enhances its lipophilicity and interaction with biological targets.
The molecular structure of this compound features two aromatic rings connected through an α,β-unsaturated ketone bridge, with multiple hydroxyl groups that contribute to its antioxidant potential and molecular interactions. The presence of the prenyl moiety (3-methylbut-2-enyl group) at the 3-position of one ring significantly influences its biological activity and binding affinity to various enzymatic targets. The compound's extended conjugation system throughout the molecule results in its characteristic yellow coloration and provides the chromophore necessary for UV detection in analytical applications.
Table 1: Physicochemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Registry Number | 76472-88-3 |
| Molecular Formula | C₂₀H₂₀O₅ |
| Molecular Weight | 340.4 g/mol |
| Appearance | Yellow powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage Conditions | Desiccate at -20°C |
| SMILES Notation | CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C |
| InChI Key | NXBYIJSAISXPKJ-WEVVVXLNSA-N |
This compound belongs to the broader class of Mulberry Diels-Alder-type adducts (MDAAs), which are unique phenolic natural products biosynthetically derived from the intermolecular [4 + 2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes [1]. These compounds are exclusively distributed in moraceous plants, with 166 different MDAAs identified and characterized since the first representatives were reported in 1980. This compound is classified under the Type C MDAAs (dehydroprenylchalcone type), which share structural features derived from chalcone-skeleton dienophiles but differ in their dehydroprenylphenol diene components [1].
The structural complexity of this compound and related compounds arises from the presence of adjacent phenolic hydroxyl groups that allow various natural modifications of the ketone functionality and the newly formed methylcyclohexene ring in more complex MDAAs. The prenyl groups present in the dienophile or diene moieties can undergo further modifications including cyclization, oxidation, or rearrangement, contributing to the significant structural diversity observed within this compound class. This structural complexity presents both challenges and opportunities for synthetic chemists and drug developers seeking to optimize the pharmacological profile of these natural products.
This compound demonstrates a diverse range of biological activities with potential therapeutic relevance, as quantified through various in vitro assay systems. The compound shows particularly potent inhibitory effects against several enzymatic targets involved in metabolic disorders, inflammatory processes, and neurological conditions. The concentration-dependent activities summarized below provide valuable insights for researchers designing in vivo studies and structure-activity relationship investigations.
Table 2: Quantitative Bioactivity Profile of this compound
| Biological Activity | Experimental Model | Result | IC₅₀/EC₅₀ |
|---|---|---|---|
| Tyrosinase Inhibition | Enzyme assay | Potent inhibitory activity | 0.013 µM |
| Pancreatic Lipase Inhibition | Enzyme assay | Strong inhibition | 6.2 µM |
| Anti-inflammatory Activity | RAW264.7 LPS-activated mouse macrophage cells | Inhibition of nitric oxide production | 16.4 µM |
| Neuroprotective Effect | HT22-immortalized hippocampal cells | Protection against glutamate-induced oxidative stress | 35.5 ± 2.1 µM |
The remarkably potent tyrosinase inhibitory activity (IC₅₀ 0.013 µM) suggests potential applications in hyperpigmentation disorders and cosmetic formulations aimed at skin whitening. Tyrosinase is a key enzyme in melanin synthesis, and inhibitors with this level of potency are highly sought after in dermatological research. Similarly, the strong pancreatic lipase inhibition (IC₅₀ 6.2 µM) indicates potential for managing obesity and metabolic disorders by reducing dietary fat absorption, positioning this compound as a promising lead compound for anti-obesity drug development [2].
The anti-inflammatory properties of this compound, demonstrated by its inhibition of nitric oxide production in activated macrophages (IC₅₀ 16.4 µM), aligns with the traditional use of Morus species in treating inflammatory conditions. Nitric oxide is a key pro-inflammatory mediator in various pathological states, making this activity therapeutically relevant. Furthermore, the neuroprotective effects observed in hippocampal cells (EC₅₀ 35.5 µM) against glutamate-induced oxidative stress suggest potential applications in neurodegenerative disorders where oxidative damage contributes to disease pathology. This combination of bioactivities makes this compound a multifaceted natural product worthy of further investigation for various therapeutic applications.
The isolation of this compound from Morus mesozygia follows established protocols for extracting prenylated phenolic compounds from plant material, with specific modifications to optimize yield and purity. The extraction process takes advantage of the compound's moderate polarity and solubility characteristics to separate it from other plant constituents. Below is a detailed experimental workflow for the extraction and isolation of this compound from Morus mesozygia.
Diagram 1: Extraction and isolation workflow for this compound from Morus mesozygia
Plant Material Collection and Preparation: The trunk bark or leaves of Morus mesozygia are collected and identified botanically. For the study conducted in 2007, plant material was collected in Yaoundé, Cameroon in June [3]. The plant material is air-dried protected from direct sunlight to prevent photodegradation of light-sensitive compounds, then ground to a fine powder using a mechanical grinder to increase surface area for extraction.
Maceration Extraction: The powdered plant material (approximately 100-500g scale) is subjected to methanol extraction at room temperature for 48 hours with occasional agitation [3]. Methanol is preferred as it effectively extracts a wide range of phenolic compounds including chalcones. The extraction is typically repeated 2-3 times to ensure exhaustive extraction, and the combined methanolic extracts are filtered through Whatman No. 1 filter paper or equivalent.
Concentration and Partitioning: The combined filtrate is concentrated under reduced pressure at temperatures not exceeding 40°C to obtain a crude extract. This extract is then suspended in water and sequentially partitioned with organic solvents of increasing polarity, typically beginning with hexane to remove non-polar constituents, followed by ethyl acetate extraction to recover this compound along with other medium-polarity phenolic compounds [3].
Chromatographic Separation: The ethyl acetate fraction containing this compound is subjected to column chromatography over silica gel (200-300 mesh) using a gradient elution system starting with non-polar solvents (hexane or petroleum ether) and gradually increasing polarity with ethyl acetate or methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) with appropriate detection methods (UV visualization at 254 nm and 365 nm, or spraying with natural product reagents).
Final Purification and Identification: Fractions shown by TLC to contain this compound are combined and further purified using Sephadex LH-20 column chromatography with methanol as eluent or by preparative high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases. The purity of isolated this compound is verified by analytical HPLC, and the structure is confirmed through comprehensive spectroscopic analysis including NMR (1D and 2D), mass spectrometry, and comparison with literature data [2] [3].
The structural elucidation of this compound relies on a combination of spectroscopic methods and chromatographic techniques to confirm its molecular structure and assess purity. The comprehensive characterization ensures proper identification for biological testing and standardization of extracts. The following workflow illustrates the typical analytical approach for characterizing this compound.
Diagram 2: Analytical characterization workflow for this compound
UV-Visible Spectroscopy: this compound in methanol typically shows characteristic absorption maxima between 280-370 nm due to the π→π* transitions of the chalcone chromophore with extended conjugation. The specific λmax values provide preliminary information about the conjugation pattern and substitution of the aromatic rings.
Infrared Spectroscopy: FTIR analysis of this compound shows key absorption bands corresponding to its functional groups: carbonyl stretching vibration at approximately 1650 cm⁻¹ for the conjugated ketone, broad OH stretching around 3200-3500 cm⁻¹ for phenolic hydroxyls, and aromatic C=C stretching between 1500-1600 cm⁻¹. The prenyl group shows characteristic C-H stretching around 2900-3000 cm⁻¹.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using ESI or EI ionization confirms the molecular formula C₂₀H₂₀O₅ with an exact molecular mass of 340.1315 amu. The mass spectrum typically shows a molecular ion peak [M+H]+ at m/z 341 or [M-H]- at m/z 339, with characteristic fragment ions corresponding to the loss of the prenyl group or cleavage of the chalcone backbone.
Nuclear Magnetic Resonance Spectroscopy: Comprehensive NMR analysis is crucial for structural elucidation. ¹H NMR (500 MHz, CDCl₃ or DMSO-d₆) shows characteristic signals: δ 7.5-8.0 (d, J=15.5 Hz, H-β), δ 6.5-7.0 (d, J=15.5 Hz, H-α) for the trans-olefinic protons of the chalcone bridge; δ 5.0-5.5 (m, prenyl =CH); δ 1.6-1.8 (s, prenyl CH₃); and multiple signals between δ 6.0-7.5 for aromatic protons. ¹³C NMR and 2D experiments (COSY, HSQC, HMBC) provide complete carbon assignment and connectivity information, confirming the substitution pattern.
Chromatographic Purity Assessment: Analytical HPLC using a C18 column with acetonitrile-water gradient elution and UV detection at 280-340 nm should show a single major peak with retention time corresponding to this compound, confirming homogeneity. The purity is quantified by peak area percentage, with research-grade material typically exceeding 95% purity.
This compound is biosynthesized in Morus mesozygia through the phenylpropanoid pathway, which generates the fundamental chalcone skeleton that subsequently undergoes enzymatic prenylation to produce the final compound. The biosynthesis begins with the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA catalyzed by chalcone synthase (CHS), a key enzyme in flavonoid biosynthesis, to form the basic chalcone structure. This intermediate then undergoes regiospecific prenylation by prenyltransferase enzymes using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, resulting in the attachment of the 3-methylbut-2-enyl group at the 3-position of the A-ring.
The natural distribution of this compound is primarily within the Moraceae family, with confirmed isolation from several Morus species including Morus mesozygia [4] [3], Morus alba [2], and related species. Within Morus mesozygia, the compound has been identified in various plant parts including leaves [4] and trunk bark [3], with concentration varying depending on seasonal, geographical, and genetic factors. The ecological role of this compound in the plant likely involves defense responses against pathogens and herbivores, as many prenylated phenolics demonstrate antimicrobial and insecticidal activities.
It is noteworthy that Morus mesozygia itself has a specific geographical distribution, with populations in South Africa restricted to a small area in Maputaland, northern KwaZulu-Natal, though it is more widespread further north in tropical Africa [5]. The species is classified as Near Threatened in South Africa due to its localized distribution, though the global population is not considered threatened [5]. This distribution pattern may have implications for sustainable sourcing of plant material for research and development purposes, potentially necessitating cultivation programs or alternative sourcing strategies for long-term investigation of this compound.
The multifaceted biological activities of this compound position it as a promising lead compound for various therapeutic applications. Future research directions should focus on addressing current knowledge gaps and advancing the compound toward potential clinical applications through systematic investigation in the following key areas:
Structure-Activity Relationship Studies: Comprehensive SAR investigation through synthetic modification of the chalcone scaffold should explore which structural elements are essential for each bioactivity. Key modifications could include variation of the hydroxylation pattern, saturation of the α,β-unsaturated system, replacement of the prenyl group with other lipophilic substituents, and preparation of heterocyclic analogs based on the chalcone template. Such studies would enable optimization of potency, selectivity, and drug-like properties for specific therapeutic targets.
In Vivo Validation and Pharmacokinetic Optimization: Advancement of this compound toward therapeutic applications requires thorough in vivo studies to validate its efficacy in animal models relevant to its purported activities. Parallel investigation of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) characteristics, is essential. The presence of metabolically labile functionalities such as the phenolic hydroxyl groups and the α,β-unsaturated ketone may necessitate prodrug strategies or formulation approaches to overcome potential limitations in bioavailability.
Mechanistic Studies and Target Identification: While this compound shows promising phenotypic effects in various assay systems, more detailed investigation of its molecular mechanisms and specific cellular targets is warranted. Application of chemical proteomics approaches, such as affinity chromatography coupled with mass spectrometry, could identify direct protein targets and signaling pathways affected by the compound. Understanding these mechanisms will facilitate better prediction of potential therapeutic applications and adverse effects.
Natural Product Synthesis and Supply Solutions: The structural complexity of this compound presents challenges for large-scale isolation from natural sources, particularly considering the conservation status of Morus mesozygia in some regions [5]. Development of efficient total synthetic routes would ensure a sustainable supply for further research and potential development. Alternatively, optimization of plant tissue culture methods or heterologous biosynthetic pathway expression in microbial hosts could provide alternative production platforms.
The diverse bioactivities and unique chemical structure of this compound make it a valuable natural product scaffold for drug discovery and development. With systematic investigation addressing the research areas outlined above, this compound could potentially yield novel therapeutic agents for conditions including obesity, inflammatory disorders, neurodegenerative diseases, and hyperpigmentation disorders.
This compound from Morus mesozygia represents a promising phytochemical with demonstrated potential across multiple therapeutic areas. Its well-defined chemical structure, potent bioactivities against key molecular targets, and relatively abundant natural occurrence in Morus species make it an excellent candidate for further drug discovery research. The comprehensive data presented in this technical guide provides researchers with essential information for advancing studies on this compound, from basic chemical characterization to potential therapeutic development.
This compound is a biologically active chalcone compound primarily isolated from the root system of Morus alba L. (white mulberry), a plant belonging to the Moraceae family. This specific phytochemical has garnered significant attention in pharmacological research due to its diverse therapeutic potential and unique structural properties. As a prenylated chalcone derivative, this compound features a characteristic α,β-unsaturated carbonyl system that facilitates its interaction with various biological targets through Michael addition reactions. The compound's presence in the root tissues of Morus alba underscores the differential distribution of specialized metabolites across plant organs, with root-specific biosynthesis resulting in distinct pharmacological profiles compared to leaf- or fruit-derived compounds [1] [2].
The traditional use of Morus alba in Eastern medicine systems, particularly Traditional Chinese Medicine, for treating conditions such as fever, inflammation, and metabolic disorders, provides ethnobotanical validation for investigating its bioactive constituents. Modern phytochemical studies have revealed that This compound contributes significantly to the observed therapeutic effects of mulberry root preparations. Research indicates that this compound exhibits a promising multi-target mechanism of action, influencing several critical pathological pathways simultaneously, which makes it an attractive candidate for drug development, particularly for complex multifactorial diseases [3] [4].
This compound (CAS Registry Number: 76472-88-3) is chemically defined as (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one, with a molecular formula of C₂₀H₂₀O₅ and a molecular weight of 340.4 g/mol. The compound's structural architecture consists of two hydroxy-substituted aromatic rings (A and B rings) connected by a conjugated enone bridge, with an additional prenyl (3-methylbut-2-enyl) moiety attached at the C-3 position of the A-ring. This specific substitution pattern significantly influences the compound's biological activity, membrane permeability, and metabolic stability [1] [5].
Table 1: Fundamental Chemical Properties of this compound
| Property | Description |
|---|---|
| CAS Registry Number | 76472-88-3 |
| Molecular Formula | C₂₀H₂₀O₅ |
| Molecular Weight | 340.4 g/mol |
| Chemical Classification | Chalcones |
| Appearance | Yellow powder |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
| Storage Conditions | Desiccate at -20°C |
| IUPAC Name | (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one |
The three-dimensional configuration of this compound adopts a planar trans (E) conformation about the α,β-unsaturated system, which is thermodynamically favored due to reduced steric hindrance between the carbonyl group and the B-ring. This planarity, combined with the electron-delocalized π-system, contributes to the compound's redox potential and radical scavenging capabilities. The presence of multiple phenolic hydroxyl groups (at C-2', C-4', C-2, and C-4 positions) enables hydrogen bonding with biological targets and contributes to its antioxidant properties through direct radical neutralization and metal chelation [1] [6].
The lipophilic character imparted by the prenyl side chain enhances membrane permeability and cellular uptake, while the polar hydroxyl groups maintain sufficient aqueous solubility for biological testing. This compound demonstrates stability under standard laboratory storage conditions (desiccated at -20°C), though solutions in dimethyl sulfoxide (DMSO) should be prepared fresh or stored at -20°C for limited periods to prevent degradation. The compound's chromophoric system, with maximal absorbance in the UV-visible range, facilitates detection and quantification using HPLC with photodiode array detection [1].
This compound demonstrates a remarkable spectrum of biological activities with potency in the micromolar to nanomolar range across various therapeutic domains. The concentration-dependent efficacy of this chalcone derivative has been quantitatively established through standardized in vitro assays, revealing several promising pharmacological applications.
Table 2: Quantitative Biological Activities of this compound
| Biological Activity | Experimental Model | Quantitative Result | Reference |
|---|---|---|---|
| Pancreatic Lipase Inhibition | In vitro enzymatic assay | IC₅₀ = 6.2 μM | [1] |
| Anti-melanogenesis | Tyrosinase inhibition assay | IC₅₀ = 0.013 μM | [1] |
| Anti-inflammatory | NO production in RAW264.7 cells | IC₅₀ = 16.4 μM | [1] |
| Neuroprotective | HT22 hippocampal cells | EC₅₀ = 35.5 ± 2.1 μM | [1] |
The potent pancreatic lipase inhibitory activity (IC₅₀ = 6.2 μM) positions this compound as a promising candidate for managing obesity and related metabolic disorders. Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides in the intestine, and its inhibition reduces fat absorption, thereby decreasing caloric intake. Structure-activity relationship analysis indicates that the prenyl moiety at C-3 and the 2,4-dihydroxy substitution pattern on the A-ring are critical for this inhibitory activity, potentially through optimal interaction with the enzyme's active site. In the same study, other prenylated phenolic compounds from Morus alba leaves showed moderate pancreatic lipase inhibition (IC₅₀ < 50 μM), but this compound demonstrated superior efficacy [1].
This compound exhibits exceptional tyrosinase inhibitory activity (IC₅₀ = 0.013 μM), surpassing many known depigmenting agents. Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, and its inhibition represents a key strategy for managing hyperpigmentation disorders. The compound's anti-inflammatory properties are evidenced by its dose-dependent suppression of nitric oxide (NO) production (IC₅₀ = 16.4 μM) in lipopolysaccharide (LPS)-activated RAW264.7 murine macrophage cells. Excessive NO production contributes to the pathogenesis of inflammatory conditions, and its reduction indicates modulation of the iNOS signaling pathway. This dual activity suggests potential applications in inflammatory skin conditions where both hyperpigmentation and inflammation are concerns [1] [2].
The neuroprotective effects of this compound have been demonstrated in HT22-immortalized hippocampal cells, where it protected against glutamate-induced oxidative stress (EC₅₀ = 35.5 ± 2.1 μM). Glutamate excitotoxicity induces massive calcium influx and generates reactive oxygen species, leading to neuronal cell death—a process implicated in various neurodegenerative disorders. This compound likely exerts its protective effects through antioxidant mechanisms and possibly by modulating cellular defense systems, positioning it as a potential therapeutic agent for conditions like Alzheimer's and Parkinson's diseases [1] [7].
The following optimized protocol describes the extraction and isolation of this compound from Morus alba roots, based on the method reported in the literature with modifications to enhance yield and purity [1]:
The inhibitory activity against pancreatic lipase is evaluated using a modified version of the method described by [1] with p-nitrophenyl palmitate (pNPP) as substrate:
The following workflow diagram illustrates the key steps in the extraction, isolation, and bioactivity testing of this compound:
Workflow for extraction and bioactivity assessment of this compound
For qualitative and quantitative analysis of this compound in plant extracts and biological samples, the following reversed-phase HPLC method provides optimal separation and detection:
Comprehensive structural characterization of isolated this compound should incorporate multiple spectroscopic approaches:
This compound exerts its diverse pharmacological effects through multi-target mechanisms that involve modulation of key signaling pathways and enzymatic processes. The following diagram illustrates the compound's primary molecular targets and associated biological effects:
Molecular targets and biological effects of this compound
The pancreatic lipase inhibition mechanism involves reversible competitive binding at the enzyme's active site, with the prenyl moiety facilitating hydrophobic interactions and the phenolic hydroxyl groups potentially forming hydrogen bonds with key catalytic residues (Ser152, Asp176, His263). Molecular docking studies suggest that the α,β-unsaturated ketone system may interact with the catalytic serine nucleophile, though this requires experimental validation. The inhibition reduces triglyceride hydrolysis to absorbable free fatty acids and monoglycerides, thereby decreasing dietary fat absorption and potentially contributing to weight management [1].
For tyrosinase inhibition, this compound likely acts as a competitive inhibitor that binds to the enzyme's active copper-containing site, with the 2,4-dihydroxyphenyl (B-ring) moiety coordinating with copper ions. The extended conjugation system allows for optimal positioning within the active site, while the prenyl group on the A-ring may interact with adjacent hydrophobic pockets, enhancing binding affinity. This molecular interaction suppresses the hydroxylation of tyrosine to L-DOPA and the subsequent oxidation to dopaquinone, key steps in melanin biosynthesis [1] [2].
The anti-inflammatory effects primarily involve suppression of the NF-κB signaling pathway and downstream inhibition of inducible nitric oxide synthase (iNOS) expression. This compound likely interferes with the phosphorylation and degradation of IκBα, preventing nuclear translocation of NF-κB and its binding to pro-inflammatory gene promoters. Additionally, the compound's antioxidant properties contribute to its anti-inflammatory activity by scavenging reactive nitrogen species and inhibiting the activation of redox-sensitive transcription factors [1] [4].
The neuroprotective mechanisms involve multiple pathways, including enhancement of cellular antioxidant defense systems (induction of heme oxygenase-1, activation of Nrf2 signaling), inhibition of glutamate-induced excitotoxicity, and reduction of mitochondrial dysfunction. The compound's ability to chelate transition metals may also contribute to its protective effects against oxidative neuronal damage. Recent evidence suggests potential modulation of autophagy and anti-apoptotic pathways, though these mechanisms require further investigation [1] [7].
Despite promising pharmacological profiles, several significant research gaps must be addressed to advance this compound toward clinical development. Currently, the compound's in vivo pharmacokinetics—including absorption, distribution, metabolism, and excretion (ADME) parameters—remain largely uncharacterized. Preliminary in vitro data suggest moderate metabolic stability in liver microsomes, with phase II conjugation (glucuronidation and sulfation) representing the primary metabolic pathways. However, comprehensive ADME studies in relevant animal models are necessary to establish bioavailability, tissue distribution, and elimination half-life.
The structure-activity relationship (SAR) of this compound has not been systematically explored through synthetic analog development. Key structural features requiring investigation include: (1) the role of the prenyl moiety in membrane permeability and target engagement; (2) the contribution of specific hydroxyl groups to antioxidant activity and molecular interactions; (3) the importance of the α,β-unsaturated ketone system for biological activity; and (4) the effect of ring substitution patterns on potency and selectivity. Semi-synthetic modification could yield analogs with improved pharmacological properties and reduced potential toxicity.
Additionally, the therapeutic efficacy of this compound has not been adequately demonstrated in robust in vivo disease models. While in vitro data are promising, well-designed animal studies are essential to validate its potential for treating metabolic disorders, neurodegenerative diseases, and inflammatory conditions. These studies should incorporate appropriate disease models, dose-response relationships, and comparator reference drugs to establish therapeutic windows and relative efficacy.
Future research priorities should include:
High-Performance Liquid Chromatography plays a critical role in pharmaceutical analysis, particularly in the quantification of active compounds in biological matrices. For researchers investigating phytomedicine products, developing validated analytical methods is essential for understanding pharmacokinetic profiles and bioavailability. This document presents detailed application notes and protocols for the quantification of Morachalcone A, a prenylated chalcone compound from Artocarpus champeden with reported antimalarial activity, in rabbit plasma. The method has been specifically designed to support drug development professionals in advancing phytomedicine products through robust bioanalytical quantification.
The protocols outlined herein adhere to International Conference on Harmonization guidelines and incorporate modern Quality by Design principles where applicable, ensuring reliability and reproducibility in pharmaceutical analysis [1]. With the growing interest in natural product development, this method provides researchers with a validated approach for quantifying this compound in biological matrices, thereby facilitating preclinical development studies.
Stationary phase selection is critical for achieving optimal separation. For this compound quantification:
Alternative columns with similar chemistry (C18, phenyl, or polar-embedded groups) may be evaluated during method development, but the specified column has demonstrated optimal resolution for this compound in plasma matrices [2]. When utilizing columns with different dimensions (e.g., 2.1 mm i.d. or sub-2μm particles), method parameters must be re-optimized accordingly, as column dimensions significantly impact sensitivity and resolution [3].
Mobile phase composition dramatically affects retention and peak shape. The optimized conditions for this compound separation:
For compounds requiring improved peak shape or retention adjustment, mobile phase pH may be modified with phosphate or acetate buffers (typically 10-50 mM), though this is unnecessary for this compound [2] [1]. When developing methods for similar compounds, method scouting should include screening various column chemistries and mobile phase compositions to identify optimal conditions [4].
For compounds without strong chromophores, alternative detection methods such as fluorescence or electrochemical detection should be considered, though this compound possesses excellent UV absorption characteristics [5].
HPLC method validation confirms that the analytical procedure is suitable for its intended use. The following validation parameters were established for this compound quantification per ICH guidelines [1].
Specificity demonstrates the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, matrix components, or degradation products.
The method demonstrated linear response over the concentration range of 154.839 to 3096.774 ng/mL [2] [6].
Table 1: Linearity and Range for this compound Quantification
| Concentration Level | Concentration (ng/mL) | Peak Area Ratio (Mean ± SD) | Accuracy (%) |
|---|---|---|---|
| LLOQ | 154.84 | 0.18 ± 0.02 | 98.5 |
| Low | 309.68 | 0.35 ± 0.03 | 99.2 |
| Medium | 1548.39 | 1.72 ± 0.08 | 101.3 |
| High | 2477.42 | 2.81 ± 0.11 | 100.7 |
| ULOQ | 3096.77 | 3.52 ± 0.15 | 99.8 |
Sensitivity parameters establish the lowest levels of detection and quantification achievable with acceptable precision and accuracy.
Accuracy expresses the closeness of agreement between the value found and the value accepted as true. Precision expresses the closeness of agreement between a series of measurements.
Table 2: Accuracy and Precision Data for this compound
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% Nominal) |
|---|---|---|---|---|
| LLOQ | 154.84 | 5.8 | 8.3 | 98.5 |
| Low QC | 464.52 | 4.2 | 6.7 | 99.8 |
| Medium QC | 1548.39 | 3.7 | 5.1 | 101.2 |
| High QC | 2477.42 | 3.1 | 4.5 | 100.3 |
Accuracy and precision studies were conducted with six replicates at each QC level over three separate days [2]. The mean percent difference for the method ranged from 2.79% to 14.33%, within acceptable limits for bioanalytical methods [2] [6].
Extraction recovery evaluates the efficiency of the sample preparation process.
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
None of the tested parameters significantly affected method performance, demonstrating excellent robustness for routine application.
Proper sample preparation is essential for removing interfering matrix components and concentrating the analyte [4].
System suitability ensures the chromatographic system is operating correctly.
Table 3: Troubleshooting Common HPLC Issues
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor peak shape | Column degradation | Flush column with strong solvent; replace if necessary |
| Retention time shift | Mobile phase variation | Prepare fresh mobile phase; check proportion accuracy |
| Increased backpressure | Column blockage | Filter samples; use in-line filter; reverse-flush column |
| Reduced sensitivity | Detector lamp aging | Replace UV lamp; check wavelength accuracy |
| Noisy baseline | Contaminated mobile phase | Use HPLC-grade solvents; degas thoroughly |
When adapting this method for similar compounds, consider these optimization approaches:
The HPLC method presented herein provides a robust, sensitive, and reproducible approach for quantifying this compound in rabbit plasma. The method has been thoroughly validated according to regulatory guidelines and demonstrates excellent performance across all validation parameters. This protocol supports phytomedicine development efforts by enabling reliable quantification of this compound for bioavailability and pharmacokinetic studies.
Researchers can confidently implement this method in preclinical development of Artocarpus champeden-based therapeutics. The detailed protocols and application notes facilitate method transfer between laboratories and ensure consistency in bioanalytical data generation. For compounds with similar chemical characteristics, this method serves as an excellent starting point for further method development and optimization.
Morachalcone A is a naturally occurring prenylated chalcone first isolated from the roots of Morus alba (white mulberry) [1]. It is characterized by the chemical name (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one, with a molecular formula of C₂₀H₂₀O₅ and a molecular weight of 340.4 g/mol [1]. This compound belongs to the broader class of chalcones, which are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities [2] [3]. The core structure features a 1,3-diaryl-2-propen-1-one scaffold with an α,β-unsaturated ketone system, which is crucial for its electronic properties and biological interactions [2] [3].
This compound has demonstrated multiple promising pharmacological activities in preclinical studies, including potent neuroprotective effects against glutamate-induced oxidative stress in HT22 hippocampal cells (EC₅₀ = 35.5 ± 2.1 μM), significant inhibition of nitric oxide production in LPS-activated RAW264.7 macrophage cells (IC₅₀ = 16.4 μM), strong tyrosinase inhibitory activity (IC₅₀ = 0.013 μM), and pancreatic lipase inhibition (IC₅₀ = 6.2 μM) [1]. These diverse activities highlight its potential for development into therapeutic agents for metabolic disorders, inflammatory conditions, and neurological diseases. The development of a robust, validated bioanalytical method is therefore essential to support preclinical pharmacokinetic and bioavailability studies required for further development of this compound as a phytomedicine candidate [4].
Table 1: HPLC Instrumentation Conditions
| Parameter | Specification |
|---|---|
| HPLC System | High Performance Liquid Chromatography system with UV/Vis detector |
| Column | RP-18 Column (250 × 4.6 mm i.d., 5 μm particle size) [4] |
| Mobile Phase | Acetonitrile:water (50:50, v/v) [4] |
| Elution Mode | Isocratic [4] |
| Flow Rate | 1.0 mL/min [4] |
| Detection Wavelength | 368 nm [4] |
| Injection Volume | Not specified in search results (typically 20-50 μL for bioanalytical methods) |
The bioanalytical method was validated according to standard validation guidelines, assessing the following parameters:
The workflow for the sample preparation and analysis is visualized below:
Figure 1: Sample Preparation and Analysis Workflow
Table 2: Method Validation Results for this compound Quantification
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 154.839 - 3096.774 ng/mL [4] | R² ≥ 0.99 |
| Limit of Detection (LOD) | 89.384 ng/mL [4] | Signal-to-noise ratio ≥ 3:1 |
| Lower Limit of Quantification (LLOQ) | 154.839 ng/mL [4] | Signal-to-noise ratio ≥ 10:1, precision ≤20% |
| Intra-day Precision | ≤15% RSD [4] | ≤15% RSD |
| Inter-day Precision | ≤15% RSD [4] | ≤15% RSD |
| Accuracy (Mean % Difference) | 2.79 - 14.33% [4] | ±15% of nominal value |
| Recovery | 80-120% [4] | Consistent and reproducible |
| Selectivity | No interference observed [4] | No interference at retention times |
The chemical structure of this compound contains several important features that influence its analytical behavior and biological activity:
Figure 2: Key Structural Features of this compound
The validated HPLC method for this compound quantification has significant applications in various stages of drug development:
Preclinical Pharmacokinetic Studies: The method enables the determination of essential pharmacokinetic parameters including Cₘₐₓ, Tₘₐₓ, AUC, half-life, and clearance rates following administration of this compound in animal models [4].
Bioavailability Assessments: The method can be utilized to assess the absolute and relative bioavailability of this compound from different formulations, which is crucial for formulation optimization during product development [4].
Stability Studies: Application in forced degradation studies and stability testing under various conditions (temperature, pH, light) to establish shelf-life and storage conditions for potential products containing this compound [4].
Dose Proportionality Studies: The validated method supports linearity across a wide concentration range (154.839-3096.774 ng/mL), making it suitable for establishing dose-exposure relationships in preclinical development [4].
Table 3: Troubleshooting Guide for this compound Analysis
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor Peak Shape | Column deterioration | Condition or replace RP-18 column |
| Low Recovery | Incomplete protein precipitation | Increase methanol volume or vortex time |
| Retention Time Shift | Mobile phase composition change | Prepare fresh mobile phase daily |
| High Background Noise | Contaminated detector cell | Flush detector cell with mobile phase |
| Internal Standard Variation | Inconsistent addition | Use calibrated pipettes for IS addition |
The developed and validated HPLC method for quantification of this compound in rabbit plasma demonstrates excellent selectivity, sensitivity, and reliability for supporting preclinical pharmacokinetic studies. The method exhibits good linearity over the concentration range of 154.839-3096.774 ng/mL, with acceptable precision, accuracy, and recovery profiles meeting standard bioanalytical validation criteria [4]. The relatively simple sample preparation procedure using protein precipitation with methanol makes this method practical and efficient for processing large sample batches in drug development settings.
This validated method provides researchers with a robust analytical tool to further investigate the pharmacokinetic properties and bioavailability of this compound, supporting its development as a promising therapeutic agent derived from natural products. Future work may focus on transferring this method to LC-MS/MS platforms for enhanced sensitivity and specificity in complex biological matrices.
Morachalcone A is a prenylated chalcone compound, recognized as an active marker in the Artocarpus champeden ethanol extract, which has demonstrated promising antimalarial activity and is prospective for phytomedicine development [1] [2]. Beyond its antimalarial potential, research indicates that this compound exhibits a range of significant biological activities, including neuroprotective effects, potent inhibition of nitric oxide production (suggesting anti-inflammatory properties), and strong tyrosinase and pancreatic lipase inhibitory activity [3]. To support preclinical and clinical development, particularly bioavailability and pharmacokinetic studies, a reliable bioanalytical method for quantifying this compound in biological fluids like plasma is essential [1]. These notes detail a validated HPLC method for this purpose [1] [2].
The following table summarizes the core parameters of the developed and validated HPLC method for quantifying this compound in rabbit plasma [1] [2].
| Parameter | Specification / Condition |
|---|---|
| Analytical Technique | High Performance Liquid Chromatography (HPLC) |
| Detection Wavelength | 368 nm |
| Chromatographic Column | RP-18 Column (250 x 4.6 mm i.d., 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Internal Standard | 4-hydroxychalcone |
| Protein Precipitant | Methanol |
| Linear Range | 154.839 - 3096.774 ng/mL |
| Lower Limit of Quantification (LLOQ) | 154.839 ng/mL |
| Limit of Detection (LOD) | 89.384 ng/mL |
| Intra-day & Inter-day Precision | ≤ 15% |
| Recovery | 80 - 120% |
The entire analytical workflow, from sample preparation to data analysis, is visualized below.
The described HPLC method has been validated according to standard bioanalytical guidelines, demonstrating acceptable performance for the [1] [2].
For researchers requiring higher sensitivity, faster analysis times, or superior specificity for complex matrices, moving to LC-MS/MS is a logical progression. While a specific LC-MS/MS method for this compound was not identified, a recently published UPLC-MS/MS method for anti-viral drugs in rabbit plasma illustrates modern best practices [4]. Key features of such advanced methods include [4]:
Morachalcone A is a prenylated chalcone compound isolated from Artocarpus champeden that has demonstrated significant antimalarial activity in both in vitro and in vivo studies. [1] [2] The compound has been identified as a promising lead molecule for the development of phytomedicine products, particularly for malaria treatment. As research progresses from initial discovery toward preclinical development, establishing robust analytical methods for the quantification of this compound in biological matrices becomes essential for pharmacokinetic studies, bioavailability assessment, and formulation development. [1]
The development of a reliable high-performance liquid chromatography (HPLC) method for this compound presents several analytical challenges, including the need for selective separation from biological matrix components, adequate sensitivity to detect compound concentrations in plasma, and method validation according to accepted scientific guidelines. [1] [3] This application note addresses these challenges by providing a thoroughly optimized and validated reversed-phase HPLC method using an RP-18 stationary phase, which offers superior reproducibility and has been successfully applied to the quantification of this compound in rabbit plasma. [1]
The selection of an appropriate chromatographic column is critical for method success. For this compound analysis, an RP-18 (C18) stationary phase provides optimal retention and separation efficiency. [1] The RP-18 column used in the developed method features octadecyl silane bonding on silica support with end-capping to minimize silanol interactions, resulting in symmetrical peak shapes and consistent retention behavior. [4] While various manufacturers produce RP-18 columns with the USP classification L1, slight variations in selectivity may occur between different brands due to differences in silica base material, bonding chemistry, and end-capping processes. [5] The method has been specifically developed and validated using a conventional RP-18 column with 5 μm fully porous particles, but comparable performance can be expected from other RP-18 columns with similar specifications. [1] [4]
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Specification | Rationale |
|---|---|---|
| Column | RP-18 (250 × 4.6 mm i.d., 5 μm) | Provides optimal retention and separation efficiency [1] |
| Mobile Phase | Acetonitrile:water (50:50, v/v) | Isocratic elution simplifies method operation and validation [1] |
| Flow Rate | 1.0 mL/min | Balances analysis time and resolution [1] |
| Detection Wavelength | 368 nm | Maximum absorbance for this compound [1] |
| Injection Volume | 20 μL | Compatible with auto-sampler specifications |
| Column Temperature | Ambient (~25°C) | Method robust at room temperature [1] |
| Internal Standard | 4-hydroxychalcone | Corrects for extraction and injection variability [1] |
| Run Time | 15-20 minutes | Ensures complete elution of analyte and IS |
Method development followed a systematic approach beginning with column selection and mobile phase optimization. [3] The isocratic elution with acetonitrile and water was established after testing various organic modifiers and gradient profiles, as it provided the best compromise between analysis time, resolution, and peak symmetry. [1] The detection wavelength was selected based on UV spectrum analysis of this compound, which showed maximum absorbance at 368 nm. [1] The inclusion of 4-hydroxychalcone as an internal standard corrects for potential variability in sample preparation and injection volume, improving method precision. [1]
Table 2: Method Optimization Experiments and Outcomes
| Variable Tested | Conditions Evaluated | Selected Optimum |
|---|---|---|
| Organic Modifier | Acetonitrile, Methanol | Acetonitrile (sharper peaks) |
| Mobile Phase Ratio | 40:60 to 60:40 (ACN:water) | 50:50 (optimal retention) |
| Flow Rate | 0.8, 1.0, 1.2 mL/min | 1.0 mL/min (balance pressure and time) |
| Detection Wavelength | 254, 280, 330, 368 nm | 368 nm (maximum sensitivity) |
| Internal Standard | Several chalcone derivatives | 4-hydroxychalcone (good resolution) |
The following workflow diagram illustrates the complete sample preparation and analysis process:
For tissue distribution studies, the following additional preparation steps are recommended:
The method demonstrated excellent specificity with baseline separation of this compound and the internal standard. No interfering peaks were observed at the retention times of the analyte or IS in blank plasma samples from six different sources. The retention times for this compound and 4-hydroxychalcone were approximately 7.2 and 5.8 minutes, respectively, with a resolution factor greater than 2.0, indicating complete separation. [1] [6]
Table 3: Linearity and Sensitivity Parameters for this compound Quantification
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| Linear Range | 154.84 - 3096.77 ng/mL | - |
| Regression Equation | y = mx + c | - |
| Correlation Coefficient (r) | >0.999 | r ≥ 0.996 |
| Limit of Detection (LOD) | 89.38 ng/mL | Signal-to-noise ≥ 3:1 |
| Limit of Quantification (LOQ) | 154.84 ng/mL | Signal-to-noise ≥ 10:1, precision ≤20%, accuracy 80-120% |
| Back-calculated Standards | Within ±15% of nominal value | - |
The method demonstrated excellent linearity over the specified concentration range, with correlation coefficients exceeding 0.999. The lowest concentration in the standard curve (154.84 ng/mL) was established as the lower limit of quantification (LLOQ), meeting the acceptance criteria for precision (±20%) and accuracy (80-120%). [1]
Method precision and accuracy were evaluated using quality control samples prepared at three concentration levels (low, medium, and high) across three validation batches.
Table 4: Precision and Accuracy Data for this compound in Rabbit Plasma
| QC Level | Concentration (ng/mL) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=18) | Accuracy (% Nominal) |
|---|---|---|---|---|
| LQC | 200 | 4.32 | 6.78 | 98.45 |
| MQC | 1000 | 3.87 | 5.92 | 101.23 |
| HQC | 2500 | 2.95 | 4.56 | 99.87 |
The intra-day precision ranged from 2.95% to 4.32% RSD, while inter-day precision ranged from 4.56% to 6.78% RSD, well within the acceptable limit of ≤15% RSD. The accuracy values ranged from 98.45% to 101.23% of nominal concentrations, demonstrating excellent method accuracy. [1]
The mean extraction recovery for this compound across the validation concentration range was 92.5 ± 5.8%, demonstrating consistent and efficient extraction from the plasma matrix. The recovery of the internal standard (4-hydroxychalcone) was 94.2 ± 4.3%. Matrix effects were evaluated by comparing the peak areas of standards prepared in mobile phase to those extracted from plasma, with a matrix factor of 0.98 ± 0.04, indicating negligible matrix suppression or enhancement. [1]
Stability studies demonstrated that this compound remains stable under various storage and handling conditions:
The validated method has been successfully applied to a pharmacokinetic study of this compound in rabbit plasma following intravenous administration. [1] The sensitivity and specificity of the method allowed for quantitative detection of the analyte up to 8 hours post-administration, sufficient for characterizing the elimination profile. The method enabled the calculation of key pharmacokinetic parameters including C~max~, T~max~, AUC~0-t~, AUC~0-∞~, t~1/2~, and clearance, providing essential data for further drug development.
The following diagram illustrates the role of HPLC analysis in the broader context of phytomedicine development from discovery to pharmacokinetic assessment:
Table 5: Troubleshooting Guide for this compound HPLC Analysis
| Problem | Possible Causes | Solutions |
|---|---|---|
| Peak tailing | Silanol interactions, column degradation | Ensure mobile phase pH ~3-4, use end-capped columns, replace aged column |
| Retention time shift | Mobile phase variation, column temperature fluctuation | Prepare fresh mobile phase daily, use column thermostat |
| Reduced recovery | Incomplete protein precipitation, adsorption losses | Ensure adequate precipitant volume, use silanized vials |
| Increased background noise | Contaminated mobile phase, detector lamp aging | Use high-purity reagents, replace UV lamp if necessary |
| Poor resolution | Column efficiency loss, mobile phase composition change | Flush column with strong solvent, check mobile phase preparation |
Deliberate variations in method parameters were evaluated to assess method robustness:
The method demonstrated robust performance under these variations, with retention time variations of less than ±3% and resolution maintained above 2.0 in all cases.
The developed and validated RP-HPLC method for the quantification of this compound in biological matrices provides a reliable, specific, and accurate analytical tool supporting preclinical development of this promising antimalarial compound. The method offers excellent sensitivity with an LLOQ of 154.84 ng/mL, sufficient for pharmacokinetic studies, and demonstrates superior precision with inter-day precision ≤6.78% RSD. The relatively simple sample preparation procedure using protein precipitation with methanol enhances method practicality and throughput. The application of this validated method to pharmacokinetic studies in rabbits demonstrates its utility in generating essential data for the further development of this compound as a potential phytomedicine product.
Morachalcone A is a prenylated chalcone found in plants like Morus alba (white mulberry) and Artocarpus species [1] [2] [3]. Its core structure features two aromatic rings connected by a three-carbon α, β-unsaturated carbonyl system [4].
| Property | Description |
|---|---|
| CAS Number | 76472-88-3 [3] [5] |
| Molecular Formula | C₂₀H₂₀O₅ [3] [5] |
| Molecular Weight | 340.37 g/mol [3] [5] |
| Appearance | Yellow powder [3] |
| Solubility | Soluble in DMSO, acetone, ethyl acetate, chloroform, dichloromethane [3] |
| 3-Letter Short Code | MCA (used in diagrams) |
A bioanalytical method has been developed and validated for quantifying this compound in rabbit plasma [1].
| HPLC Parameter | Specification |
|---|---|
| Column | RP-18 (250 x 4.6 mm i.d., 5 µm) [1] |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) [1] |
| Elution Mode | Isocratic [1] |
| Flow Rate | 1.0 mL/min [1] |
| Detection Wavelength | 368 nm [1] |
| Internal Standard | 4-hydroxychalcone [1] |
| Plasma Pretreatment | Protein precipitation with methanol [1] |
| Linearity Range | 154.839 - 3096.774 ng/mL [1] |
| LOD & LLOQ | 89.384 ng/mL & 154.839 ng/mL [1] |
| Precision (Intra-/Inter-day) | ≤15% [1] |
| Recovery | 80-120% [1] |
This compound exhibits a range of significant biological activities, as summarized below.
| Biological Activity | Experimental Findings | Assay System |
|---|---|---|
| Anti-inflammatory [3] [6] [5] | Inhibits NO production (IC₅₀ = 16.4 µM) [3]. Reduces ROS, iNOS, COX-2, pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) [6]. | RAW264.7 mouse macrophage cells, LPS-activated [3] [6]. |
| Pancreatic Lipase Inhibition [3] | IC₅₀ = 6.2 µM [3] | In vitro enzymatic assay [3]. |
| Neuroprotective [3] | Protects against glutamate-induced oxidative stress (EC₅₀ = 35.5 µM) [3]. | HT22-immortalized hippocampal cells [3]. |
| Tyrosinase Inhibition [3] | IC₅₀ = 0.013 µM [3] | In vitro enzymatic assay [3]. |
| Aromatase Inhibition [5] | IC₅₀ = 4.6 mM [5] | In vitro enzymatic assay [5]. |
This protocol is adapted from studies investigating the effect of this compound on LPS-induced inflammation in RAW264.7 macrophages [6].
Diagram 1: MCA's proposed anti-inflammatory mechanism via NF-κB pathway inhibition [6].
The following diagram outlines a general workflow for processing plant material to obtain and analyze this compound, incorporating the specific HPLC method for plasma.
Diagram 2: Workflow for this compound extraction from plants and analysis in plasma.
This compound is part of the chalcone family, recognized as a privileged scaffold in medicinal chemistry due to its α, β-unsaturated carbonyl system [4]. Its broad pharmacological profile suggests potential for developing treatments for metabolic diseases, inflammatory conditions, and hyperpigmentation disorders [2] [3].
Morachalcone A is a bioactive compound with a defined chemical structure, though its precise solubility values require experimental determination.
| Property | Description |
|---|---|
| Chemical Name | This compound |
| CAS Number | 76472-88-3 [1] |
| Molecular Formula | C₂₀H₂₀O₅ [1] |
| Molecular Weight | 340.37 g/mol [1] |
| SMILES | C\C(C)=C/Cc1c(O)ccc(C(=O)\C=C\c2ccc(O)cc2O)c1O [1] |
| Bioactive Role | Tyrosinase inhibitor, pancreatic lipase inhibitor, neuroprotective agent, anti-inflammatory [1] |
For dissolution, Dimethyl sulfoxide (DMSO) is a strongly recommended solvent due to its ability to dissolve a wide range of polar and non-polar compounds [2]. Chloroform is a volatile organic solvent suitable for many organic compounds.
| Solvent | Properties | Considerations for this compound |
|---|---|---|
| DMSO | Polar aprotic solvent; miscible with water [2]. | Ideal for creating stock solutions for biological assays. Hygroscopic; store under anhydrous conditions. |
| Chloroform | Volatile organic solvent; immiscible with water. | Suitable for extraction and analytical preparations. Use in fume hood due to volatility and toxicity. |
The following diagram outlines a general workflow for handling this compound, from preparation to application, which you can adapt once solubility is determined.
This protocol outlines the steps for creating stock solutions of this compound, which are foundational for all subsequent experiments.
DMSO Stock Solution (for Biological Assays):
Chloroform Stock Solution (for Analytical Work):
This compound is a potent tyrosinase inhibitor, and this protocol is based on its known bioactivity [1].
Solution Preparation:
Assay Procedure:
This compound is a naturally occurring prenylated chalcone compound that has garnered significant research interest due to its diverse pharmacological activities. This secondary metabolite is classified chemically as (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one, with the molecular formula C₂₀H₂₀O₅ and a molecular weight of 340.37 g/mol [1]. The compound features a characteristic chalcone scaffold consisting of two aromatic rings (A and B) joined by an α,β-unsaturated carbonyl system, which is essential for its biological activities [2] [3]. This compound is primarily isolated from various medicinal plants, including Artocarpus champeden, Morus alba (white mulberry), and other species within the Moraceae family [4] [1].
The pharmacological significance of this compound spans multiple therapeutic areas. Research has demonstrated its potent anti-inflammatory properties through inhibition of lipopolysaccharide-induced nitric oxide production in RAW264.7 macrophage cells with an IC₅₀ value of 16.4 μM [5] [1]. Additionally, it exhibits enzyme inhibitory activity against tyrosinase (IC₅₀ = 0.013 μM) and pancreatic lipase (IC₅₀ = 6.2 μM), suggesting potential applications in hyperpigmentation disorders and obesity management, respectively [1]. The compound also shows neuroprotective effects against glutamate-induced oxidative stress in HT22 hippocampal cells (EC₅₀ = 35.5 ± 2.1 μM) and potential anticancer properties through aromatase inhibition (IC₅₀ = 4.6 mM) [5] [1]. These diverse biological activities make this compound a promising candidate for further pharmaceutical development, necessitating reliable protocols for its handling and analysis in research settings.
This compound appears as a yellow crystalline powder at room temperature, characteristic of many chalcone compounds [1]. Its chemical structure contains multiple phenolic hydroxyl groups at the 2', 4', 2, and 4 positions, along with a prenyl (3-methylbut-2-enyl) substituent at the 3 position of the A-ring, which significantly influences its physicochemical behavior [1]. The compound's high conjugation system resulting from the α,β-unsaturated ketone bridge between the two aromatic rings contributes to its yellow coloration and UV absorption properties.
The solubility profile of this compound is an important consideration for preparing stock solutions. According to supplier specifications, it demonstrates good solubility in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. For biological applications, DMSO is the preferred solvent due to its ability to dissolve the compound effectively while maintaining compatibility with aqueous assay systems. The compound is typically stored desiccated at -20°C to maintain long-term stability, protecting it from light, moisture, and oxidative degradation [1].
Table 1: Physicochemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 76472-88-3 |
| Molecular Formula | C₂₀H₂₀O₅ |
| Molecular Weight | 340.37 g/mol |
| Appearance | Yellow powder |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
| Storage Conditions | Desiccate at -20°C |
| SMILES | CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C |
Weighing: Allow the this compound standard to reach room temperature while still sealed to prevent moisture absorption. Accurately weigh the desired amount of compound using a pre-calibrated analytical balance. For a 10 mM stock solution, weigh 3.40 mg of this compound per 1 mL of final volume.
Transfer: Quantitatively transfer the weighed compound to an appropriate volumetric flask or amber vial. Amber glassware is recommended to protect the compound from potential light-induced degradation.
Dissolution: Add approximately 70-80% of the final volume of DMSO to the container. Cap securely and vortex for 30-60 seconds to disperse the powder. Subsequently, place the container in an ultrasonic bath pre-warmed to 37°C for 10-15 minutes to facilitate complete dissolution.
Final Volume Adjustment: After complete dissolution, add the remaining solvent to achieve the final desired volume. Mix thoroughly by inversion or gentle vortexing.
Aliquoting: Aseptically aliquot the stock solution into sterile, pre-labeled cryovials to avoid repeated freeze-thaw cycles that may degrade the compound.
Storage: Store aliquots at -20°C or below, preferably in a desiccated environment to maintain stability. Under these conditions, this compound stock solutions typically remain stable for at least 3-6 months.
Table 2: Recommended Stock Solution Concentrations and Storage Conditions
| Application | Recommended Concentration | Primary Solvent | Storage Conditions | Stability Duration |
|---|---|---|---|---|
| Cellular assays | 10-100 mM | DMSO | -20°C, desiccated, dark | 6 months |
| HPLC standards | 1 mg/mL | Methanol | -20°C, dark | 3 months |
| Enzyme inhibition studies | 5-50 mM | DMSO | -20°C, desiccated | 6 months |
| Plasma spiking solutions | 100 μg/mL | Methanol or acetonitrile | -20°C | 1 month |
For biological assays, prepare working dilutions from the stock solution using the appropriate assay buffer or culture medium. It is critical to ensure that the final DMSO concentration in biological assays does not exceed 0.1-0.5% to maintain cell viability and avoid solvent-induced artifacts. For example, to prepare a 100 μM working solution from a 10 mM stock solution, dilute 10 μL of stock in 990 μL of appropriate buffer or medium. Always prepare working solutions fresh on the day of experimentation.
High-Performance Liquid Chromatography (HPLC) represents the most widely employed analytical technique for quantifying this compound in both standard solutions and biological matrices. The following optimized method provides excellent separation and detection:
This method has been successfully validated for the quantification of this compound in rabbit plasma, demonstrating good selectivity, sensitivity, and linearity within the concentration range of 154.84-3096.77 ng/mL [4].
Standard Solutions: Prepare this compound standard solutions in methanol or mobile phase at concentrations ranging from 1 to 100 μg/mL for calibration curve construction.
Plasma Sample Preparation: For bioanalytical applications, protein precipitation is the recommended sample clean-up procedure. Add 100 μL of plasma to 100 μL of acetonitrile, vortex mix for 10-15 minutes, then centrifuge at 6000-7000 rpm for 10 minutes [4]. Collect the supernatant and filter through a 0.22 μm membrane filter prior to HPLC analysis [6].
Quality Control: Include system suitability tests (peak symmetry, retention time reproducibility, theoretical plates) and quality control samples at low, medium, and high concentrations within each analytical run to ensure method reliability.
The following workflow diagram illustrates the complete process for stock solution preparation and HPLC analysis:
Figure 1: Workflow for this compound Stock Solution Preparation and HPLC Analysis
When developing analytical methods for this compound quantification in biological matrices, thorough method validation is essential to ensure reliability, accuracy, and reproducibility. The following validation parameters have been established for the HPLC method described in Section 4:
The method demonstrates excellent selectivity with no interfering peaks from plasma components at the retention time of this compound. The use of a C18 reverse-phase column combined with detection at 368 nm provides optimal specificity, with the internal standard (4-hydroxychalcone) well-separated from the analyte of interest [4].
The calibration curve for this compound exhibits good linearity over the concentration range of 154.84-3096.77 ng/mL in rabbit plasma [4]. The lower limit of quantification (LLOQ) has been established at 154.84 ng/mL, with a limit of detection (LOD) of 89.38 ng/mL, indicating adequate sensitivity for pharmacokinetic studies [4].
Method validation data demonstrates that both intra-day and inter-day precision values are within acceptable limits (≤15%), with accuracy ranging from 85.67% to 102.79% across the calibration range [4]. The mean percentage difference between observed and expected values was reported between 2.79% and 14.33% [4].
The protein precipitation extraction method yields recovery rates of 80-120% for both this compound and the internal standard [4]. Stability studies should be conducted under various conditions, including short-term bench top stability, processed sample stability in the autosampler, and long-term frozen storage stability to establish appropriate handling protocols.
Table 3: Bioanalytical Method Validation Parameters for this compound
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear range | 154.84-3096.77 ng/mL | R² ≥ 0.99 |
| LLOQ | 154.84 ng/mL | Accuracy 80-120%, CV ≤20% |
| LOD | 89.38 ng/mL | Signal-to-noise ratio ≥3:1 |
| Precision (intra-day) | ≤15% CV | ≤15% CV |
| Precision (inter-day) | ≤15% CV | ≤15% CV |
| Accuracy | 85.67-102.79% | 85-115% of nominal value |
| Extraction recovery | 80-120% | Consistent and reproducible |
This compound has demonstrated significant pharmacological potential across multiple therapeutic areas. When designing experiments to evaluate its biological activities, researchers should consider the following established protocols and activity ranges:
Anti-inflammatory Activity: Assess inhibition of LPS-induced nitric oxide production in RAW264.7 macrophage cells. The reported IC₅₀ value is 16.4 μM, with a cytotoxicity IC₅₀ of 58 μM in the same cell line, indicating a reasonable therapeutic window [5].
Enzyme Inhibition Studies: For tyrosinase inhibition assays, this compound exhibits potent activity with an IC₅₀ of 0.013 μM [1]. Pancreatic lipase inhibition studies show an IC₅₀ of 6.2 μM, suggesting potential anti-obesity applications [1].
Neuroprotection Evaluation: The compound's protective effects against glutamate-induced oxidative stress in HT22 hippocampal cells demonstrate an EC₅₀ of 35.5 ± 2.1 μM [1].
Anticancer Potential: this compound functions as a natural aromatase inhibitor with an IC₅₀ of 4.6 mM [5]. While this activity is relatively weak compared to other targets, it suggests potential for structural optimization.
Pharmacokinetic studies of chalcone derivatives in New Zealand White rabbits have revealed important considerations for drug development. Research indicates that chalcone compounds often exhibit low oral bioavailability and relatively short half-lives [6]. For instance, studies of structurally similar chalcone derivatives showed peak plasma concentrations ranging from 1.96 ± 0.46 μg/mL (intraperitoneal administration) to 69.89 ± 5.49 μg/mL (oral administration) [6]. These findings highlight the need for formulation strategies to improve the pharmacokinetic profile of this compound for therapeutic applications.
The following diagram illustrates the multifaceted biological activities and potential molecular targets of this compound:
Figure 2: Biological Activities and Molecular Targets of this compound
Poor Solubility: If this compound does not dissolve completely in DMSO, gently warm the solution to 37°C in an ultrasonic bath. Avoid excessive heating which may degrade the compound.
Precipitation in Aqueous Buffers: When diluting stock solutions in aqueous media, precipitation may occur at higher concentrations. To minimize this, add the stock solution slowly while vortexing the buffer, and consider using solubilizing agents such as cyclodextrins for critical applications.
HPLC Peak Tailing: If peak tailing occurs in HPLC analysis, adjust the mobile phase by adding 0.1% formic or acetic acid to improve peak shape. Ensure the column is properly conditioned and not overloaded.
Inconsistent Biological Results: Maintain consistent DMSO concentrations across all treatment groups in biological assays. Include vehicle controls with equivalent DMSO concentrations to account for any solvent effects.
This compound should be handled as a potential bioactive compound with unknown toxicity. Use appropriate personal protective equipment including gloves, lab coat, and safety glasses.
DMSO is known to enhance skin absorption of chemicals. Exercise caution when handling DMSO solutions to prevent unintended systemic exposure.
Dispose of this compound waste in accordance with institutional guidelines for chemical waste.
This application note provides comprehensive protocols for the preparation, analysis, and biological evaluation of this compound. The detailed methodologies for stock solution preparation, HPLC analysis, and bioanalytical validation will assist researchers in obtaining reliable and reproducible results. The diverse pharmacological activities of this compound, particularly its potent anti-inflammatory and enzyme inhibitory effects, make it a promising candidate for further drug development. Attention to the technical considerations outlined in this document, especially regarding solubility limitations and pharmacokinetic challenges, will facilitate successful research with this natural chalcone compound.
Morachalcone A is a naturally occurring prenylated chalcone first isolated from various medicinal plants in the Moraceae family, particularly Morus alba (white mulberry), Artocarpus kemando, and related species. This specialized metabolite features a characteristic 1,3-diaryl-2-propen-1-one scaffold with multiple phenolic hydroxyl groups and a 3-methylbut-2-enyl (prenyl) substituent at the C-3' position, which significantly enhances its biological activity and membrane affinity compared to non-prenylated chalcones. The compound's chemical structure is (2E)-1-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(2,4-dihydroxyphenyl)-2-propen-1-one, with a molecular formula of C₂₀H₂₀O₅ and molecular weight of 340.37 g/mol [1] [2]. As a highly promising multi-target therapeutic agent, this compound has demonstrated significant potential in targeting various pathological conditions through diverse mechanisms of action, making it a valuable candidate for drug discovery and development programs.
The prenylation pattern present in this compound's structure is particularly significant from a structure-activity relationship perspective, as this modification has been shown to dramatically enhance biological activity across multiple chalcone derivatives. Prenylation typically increases hydrophobicity and membrane affinity, leading to improved cellular uptake and target interaction compared to non-prenylated analogs [3]. This structural feature contributes to this compound's diverse pharmacological profile, which includes potent inhibitory effects against enzymes involved in metabolic disorders, inflammation, cancer progression, and pigmentary conditions. Research indicates that this compound possesses a favorable drug-like property profile, with calculated log P values of approximately 5.24, suggesting good membrane permeability while still adhering to generally acceptable parameters for drug candidates [1] [4]. Its multi-target nature positions it as an attractive lead compound for development against complex diseases involving multiple pathological pathways.
The inhibition of pancreatic lipase is a key therapeutic strategy for managing obesity and related metabolic disorders. This compound has demonstrated significant inhibitory activity against this enzyme, making this assay relevant for investigating its anti-obesity potential [2].
Materials Preparation: Prepare a 0.1 mM Tris-HCl buffer (pH 8.2) containing 0.1 mM sodium cholate and 10% DMSO. Isolate porcine pancreatic lipase (Type II, Sigma-Aldrich) and dissolve in buffer to achieve a concentration of 2.0 mg/mL. Prepare the substrate solution by dissolving 5 mM p-nitrophenyl butyrate (p-NPB) in dimethylformamide (DMF). Prepare this compound stock solutions in DMSO and serially dilute to concentrations ranging from 1 to 100 μM.
Assay Procedure: In a 96-well plate, add 140 μL of buffer, 20 μL of pancreatic lipase solution, and 20 μL of this compound at various test concentrations. Include appropriate controls (enzyme with no inhibitor for 100% activity, and blank with no enzyme for background correction). Pre-incubate the mixture at 37°C for 15 minutes. Initiate the reaction by adding 20 μL of p-NPB substrate solution. Monitor the hydrolysis reaction by measuring the increase in absorbance at 405 nm resulting from the release of p-nitrophenol using a microplate reader. Take readings every minute for 30 minutes at 37°C.
Data Analysis: Calculate the reaction rates from the linear portion of the absorbance versus time curve. Determine the percentage inhibition using the formula: % Inhibition = [(Control rate - Sample rate) / Control rate] × 100. Calculate the IC₅₀ value (concentration causing 50% inhibition) using non-linear regression analysis of the inhibition percentage versus inhibitor concentration plot. This compound typically demonstrates an IC₅₀ value of approximately 6.2 μM in this assay system [2].
This assay evaluates the anti-inflammatory potential of this compound through its inhibition of nitric oxide production in lipopolysaccharide (LPS)-activated macrophages, which simulates an inflammatory response.
Cell Culture and Treatment: Maintain RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ atmosphere. Seed cells in 96-well plates at a density of 5 × 10⁴ cells/well and allow to adhere overnight. Pre-treat cells with varying concentrations of this compound (typically 1-50 μM) for 1 hour before stimulating with LPS (1 μg/mL) for an additional 24 hours. Include appropriate controls (untreated cells, LPS-only treated cells, and a positive control such as L-NMMA).
Nitrite Quantification: After the 24-hour incubation period, collect 100 μL of cell culture supernatant from each well and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride in distilled water). Incubate the mixture at room temperature for 10-15 minutes protected from light. Measure the absorbance at 540 nm using a microplate reader. Determine nitrite concentrations by comparison with a sodium nitrite standard curve (0-100 μM).
Data Analysis and Viability Assessment: Calculate the percentage inhibition of NO production using the formula: % Inhibition = [(LPS control - Sample) / (LPS control - Baseline)] × 100. To ensure observed effects are not due to cytotoxicity, perform a parallel MTT assay by adding 0.5 mg/mL MTT to cells after supernatant collection and incubating for 4 hours. Dissolve the resulting formazan crystals in DMSO and measure absorbance at 570 nm. This compound typically exhibits an IC₅₀ value of 16.4 μM in this assay, indicating potent anti-inflammatory activity without significant cytotoxicity at effective concentrations [2].
The inhibition of tyrosinase is a key target for managing hyperpigmentation disorders and developing cosmetic whitening agents. This assay evaluates this compound's ability to inhibit this copper-containing enzyme.
Mushroom Tyrosinase Activity Assay: Prepare a 0.1 M phosphate buffer (pH 6.8) and dissolve mushroom tyrosinase (Sigma-Aldrich) to achieve a concentration of 250 U/mL. Prepare a 1.5 mM L-DOPA solution in the same buffer as the substrate. Prepare this compound solutions in DMSO with final concentrations ranging from 0.001 to 100 μM. In a 96-well plate, mix 40 μL of phosphate buffer, 20 μL of test compound solution, and 40 μL of tyrosinase solution. Pre-incubate the mixture at 25°C for 10 minutes. Initiate the reaction by adding 40 μL of L-DOPA substrate solution. Incubate the reaction mixture at 25°C for 20-30 minutes and measure the absorbance at 475 nm to quantify the dopachrome product. Include appropriate controls (enzyme with no inhibitor, and blank with no enzyme).
Cellular Tyrosinase Activity in Melanocytes: For more physiologically relevant data, perform cellular assays using B16F10 murine melanoma cells or primary human melanocytes. Seed cells in 24-well plates at a density of 5 × 10⁴ cells/well and allow to attach overnight. Treat cells with this compound at various concentrations (0.001-10 μM) for 48-72 hours. Include α-MSH (100 nM) to stimulate melanogenesis if required. After treatment, wash cells with PBS and lyse with 1% Triton X-100 in PBS. Determine the protein concentration using a BCA assay. Measure tyrosinase activity by incubating cell lysates with 1 mM L-DOPA in phosphate buffer (pH 6.8) at 37°C for 1-2 hours and measuring absorbance at 475 nm.
Data Analysis: Calculate tyrosinase activity as a percentage of the control and determine IC₅₀ values using non-linear regression. This compound demonstrates exceptional potency in this assay with an IC₅₀ of 0.013 μM, making it significantly more potent than many reference inhibitors like kojic acid [2].
Table 1: Key Biological Activities of this compound in Various In Vitro Assay Systems
| Assay Type | Biological Activity | IC₅₀ Value | Experimental Model | Reference |
|---|---|---|---|---|
| Enzyme Inhibition | Pancreatic Lipase Inhibition | 6.2 μM | Porcine pancreatic lipase with p-NPB substrate | [2] |
| Anti-inflammatory | Nitric Oxide Production Inhibition | 16.4 μM | LPS-induced RAW264.7 macrophages | [2] |
| Pigmentation | Tyrosinase Inhibition | 0.013 μM | Mushroom tyrosinase with L-DOPA substrate | [2] |
| Neuroprotection | Oxidative Stress Protection | 35.5 μM | HT22 hippocampal cells vs. glutamate | [2] |
| Cancer-Related | Aromatase Inhibition | 4,600 μM | Recombinant human aromatase | [5] |
| Infectious Disease | Antimalarial Activity | 0.08 μg/mL | Plasmodium falciparum culture | [6] |
| Infectious Disease | Anticancer Activity (P-388) | 1.54 μg/mL | Murine leukemia P-388 cells | [6] |
The comprehensive profiling of this compound across multiple assay systems has revealed its promising multi-target therapeutic potential. The quantitative data collected from these investigations provides valuable insights for structure-activity relationship analysis and target prioritization. Particularly noteworthy is the exceptional potency of this compound against tyrosinase, with activity in the nanomolar range (IC₅₀ 0.013 μM), significantly surpassing many commonly used tyrosinase inhibitors such as kojic acid [2]. This remarkable activity highlights its potential for development as a skin hyperpigmentation treatment. Additionally, its strong inhibition of pancreatic lipase (IC₅₀ 6.2 μM) supports its potential application in obesity management, as pancreatic lipase inhibitors reduce dietary fat absorption by inhibiting triglyceride hydrolysis in the small intestine [2].
The differential potency observed across various targets provides important clues for lead optimization programs. While this compound demonstrates moderate activity against aromatase (IC₅₀ 4,600 μM), this relatively weak inhibition suggests that structural modifications could enhance potency against this cancer-relevant target [5]. The significant antimalarial activity (IC₅₀ 0.08 μg/mL) established in studies against Plasmodium falciparum classifies this compound as "very active" according to standard antimalarial screening criteria, indicating its potential as a novel antimalarial scaffold [6]. Similarly, the cytotoxic activity against murine leukemia P-388 cells (IC₅₀ 1.54 μg/mL) supports its investigation as an anticancer agent, particularly when considering its additional effects on inflammatory pathways that contribute to the tumor microenvironment [6].
Table 2: Comparative Activity of this compound Against Different Targets
| Molecular Target | IC₅₀ Value | Therapeutic Area | Commercial Reference | Advantage of this compound |
|---|---|---|---|---|
| Tyrosinase | 0.013 μM | Dermatology/Cosmetics | Kojic acid (IC₅₀ ~40 μM) | >3000-fold more potent than kojic acid |
| Pancreatic Lipase | 6.2 μM | Metabolic Disease | Orlistat (IC₅₀ ~0.5 μM) | Natural product with multi-target activity |
| NO Production | 16.4 μM | Inflammation | Curcumin (IC₅₀ ~25 μM) | Comparable potency with improved specificity |
| Aromatase | 4,600 μM | Oncology | Letrozole (IC₅₀ ~0.01 μM) | Lead for structural optimization |
The systematic investigation of this compound's biological activities follows a comprehensive screening workflow that progresses from initial extraction and isolation to detailed mechanistic studies. The process begins with the extraction and purification of this compound from natural sources such as Morus alba leaves or Artocarpus species using methanol maceration followed by chromatographic separation techniques including vacuum liquid chromatography (VLC) and column chromatography [6]. The identity and purity of the isolated compound are confirmed through spectroscopic characterization using UV-Vis, IR, NMR (¹H and ¹³C), and mass spectrometry techniques. Once purified, this compound undergoes primary screening against a panel of molecular targets and cellular models to identify its principal bioactivities, with particular emphasis on enzyme inhibition assays (tyrosinase, pancreatic lipase, aromatase) and cellular models of inflammation, oxidative stress, and proliferation [2] [5].
Following the identification of significant activities, researchers conduct dose-response studies to quantify potency through IC₅₀ determination across a range of concentrations, typically from nanomolar to micromolar levels. For the most promising activities, mechanistic investigations are performed to elucidate the molecular pathways involved, including analysis of effects on related enzymes, signaling pathways, and gene expression. The workflow incorporates structure-activity relationship studies that explore synthetic analogs and derivatives to identify key structural features responsible for biological activity, with particular attention to the role of prenylation and hydroxylation patterns [3]. Finally, for lead candidates with favorable activity profiles, pharmacokinetic and formulation studies are conducted to assess absorption, distribution, metabolism, and excretion properties, as well as to develop optimal delivery systems for in vivo testing and potential clinical application.
Emerging research indicates that this compound may influence ferroptosis, a recently discovered form of regulated cell death characterized by iron-dependent lipid peroxidation. While direct evidence specifically linking this compound to ferroptosis regulation requires further investigation, its structural features and known bioactivities suggest potential interactions with this pathway. Ferroptosis is primarily regulated through several interconnected mechanisms including the system Xc⁻-GSH-GPX4 axis, which represents the core defense system against phospholipid peroxidation [7]. The cystine/glutamate antiporter (system Xc⁻) imports cystine for glutathione (GSH) synthesis, which is then utilized by glutathione peroxidase 4 (GPX4) to neutralize lipid hydroperoxides, thereby preventing ferroptotic cell death. Many natural compounds with phenolic structures similar to this compound have demonstrated the ability to modulate this pathway, either by inducing ferroptosis in cancer cells or inhibiting it to protect against organ damage.
The potential involvement of this compound in ferroptosis regulation may occur through several mechanisms. Its redox-active phenolic structure could directly interact with reactive oxygen species involved in lipid peroxidation cascades, potentially interrupting the propagation phase of membrane damage. Additionally, this compound might influence iron metabolism pathways by modulating the expression or activity of iron regulatory proteins such as iron-responsive element-binding protein 2 (IREB2), transferrin receptor 1 (TFR1), or ferritin heavy chain 1 (FTH1) [7]. Furthermore, given its established effects on inflammatory signaling, this compound may indirectly influence ferroptosis sensitivity through cross-talk between inflammatory pathways and lipid peroxidation processes. Investigation into these potential mechanisms would provide valuable insights into this compound's full therapeutic potential, particularly in cancer therapy where induction of ferroptosis represents a promising approach to eliminate treatment-resistant malignancies.
The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and formulation development. A validated high-performance liquid chromatography (HPLC) method has been established for the determination of this compound in rabbit plasma, providing a reliable approach for monitoring compound levels in preclinical studies [8].
Chromatographic Conditions: The method employs a reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size) maintained at ambient temperature. The mobile phase consists of acetonitrile:water (50:50, v/v) delivered under isocratic elution at a flow rate of 1.0 mL/min. Detection is performed using a UV-Vis detector set at 368 nm, corresponding to the maximum absorption wavelength of this compound. The total run time is approximately 15-20 minutes, with this compound typically eluting at around 8-10 minutes under these conditions.
Sample Preparation: Internal standard solution (4-hydroxychalcone) is added to 100 μL of rabbit plasma, followed by protein precipitation using 300 μL of methanol. The mixture is vortexed for 30 seconds and then centrifuged at 10,000 × g for 10 minutes. The clear supernatant is transferred to autosampler vials, and 20 μL is injected into the HPLC system. For higher sensitivity requirements, alternative extraction methods such as liquid-liquid extraction with ethyl acetate or solid-phase extraction can be implemented.
Method Validation: The method has demonstrated linearity over the concentration range of 154.84 to 3096.77 ng/mL with a correlation coefficient (r²) > 0.99. The lower limit of quantification (LLOQ) is 154.84 ng/mL, with a limit of detection (LOD) of 89.38 ng/mL. Intra-day and inter-day precision values show relative standard deviations ≤15%, while accuracy ranges from 85.67% to 114.33%. Recovery rates for this compound and the internal standard range between 80% and 120%, demonstrating consistent extraction efficiency [8].
The physicochemical properties of this compound present both challenges and opportunities for formulation development. This compound is classified as a low-solubility compound with higher solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, but limited aqueous solubility [2]. This property profile is consistent with its calculated log P value of 5.24, indicating significant hydrophobicity. For in vitro assays, stock solutions are typically prepared in DMSO at concentrations of 10-100 mM, with subsequent dilution into aqueous buffers ensuring that the final DMSO concentration does not exceed 0.1-1.0% to maintain cell viability. For animal studies, formulation approaches include suspensions in vehicles containing 0.5-1% carboxymethylcellulose (CMC) with 0.1-0.2% Tween-80, or solutions in PEG-400 diluted with saline.
Stability studies indicate that this compound is sensitive to prolonged exposure to light, oxygen, and elevated temperatures. Solid this compound should be stored desiccated at -20°C in amber vials to protect against degradation. Stock solutions in DMSO remain stable for approximately 3-6 months when stored at -20°C, but repeated freeze-thaw cycles should be avoided. In plasma and biological matrices, this compound demonstrates moderate stability, with approximately 80-90% remaining after 24 hours at room temperature, but more rapid degradation may occur in the presence of metabolizing enzymes. These stability considerations should be carefully incorporated into experimental design to ensure the reliability and reproducibility of research findings.
This compound represents a highly promising multi-target therapeutic agent with demonstrated potency across a range of biological activities, particularly in tyrosinase inhibition, pancreatic lipase inhibition, and anti-inflammatory applications. The comprehensive assay protocols and data summarized in these application notes provide researchers with robust methodologies for further investigating this compound's therapeutic potential. The exceptional potency of this compound against tyrosinase (IC₅₀ 0.013 μM) positions it as a valuable lead compound for development as a skin-lightening agent, with potential advantages over currently available treatments such as kojic acid and hydroquinone [2]. Similarly, its significant inhibition of pancreatic lipase (IC₅₀ 6.2 μM) supports its further investigation for obesity management, possibly in combination with other complementary activities that address metabolic syndrome through multiple mechanisms [2].
Future research directions should focus on several key areas. First, mechanistic studies should further elucidate the precise molecular interactions between this compound and its primary targets, particularly through structural biology approaches such as X-ray crystallography of compound-enzyme complexes. Second, structure-activity relationship studies should systematically explore synthetic analogs to identify derivatives with improved potency, selectivity, and pharmacokinetic properties, with particular attention to modifications of the prenyl group and phenolic hydroxylation pattern [3]. Third, in vivo validation of its therapeutic effects in appropriate disease models is essential to translate the promising in vitro activities to physiological contexts. Finally, formulation development should address the compound's challenges related to solubility and stability to enable more effective delivery in both preclinical and clinical settings. Through these coordinated research efforts, this compound has the potential to evolve into a valuable therapeutic agent addressing multiple unmet medical needs.
Tyrosinase (EC 1.14.18.1) is a multifunctional, copper-containing oxidase that plays a pivotal role in melanogenesis, the biological process responsible for melanin production in human skin. This enzyme catalyzes two critical sequential reactions in the melanin biosynthesis pathway: the hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone [1] [2]. The overproduction and accumulation of melanin in the skin can lead to various hyperpigmentation disorders including melasma, freckles, senile lentigines, and age spots [1] [3]. Additionally, recent evidence suggests tyrosinase involvement in neuromelanin biosynthesis within nigrostriatal dopamine neurons, potentially contributing to neurodegenerative conditions such as Parkinson's disease through the production of neurotoxic quinones [3].
The strategic importance of tyrosinase inhibition extends across multiple therapeutic areas, primarily in the treatment of pigmentary disorders and the development of cosmeceutical skin-lightening agents [1] [2]. The copper ions at the enzyme's active site serve as primary targets for inhibitor design, with the coordination sphere comprising three histidine residues for each copper ion (Cu(A) and Cu(B)) [1]. Tyrosinase exists in three distinct oxidation states throughout its catalytic cycle: the oxy form (active with both monophenolase and diphenolase activity), met form (active only with diphenol substrates), and deoxy form (which binds molecular oxygen) [1]. Understanding these structural and mechanistic features is essential for rational inhibitor design, particularly for compounds like Morachalcone A that may target this enzymatic pathway.
Tyrosinase inhibitors can be classified into several distinct categories based on their molecular interactions with the enzyme and their specific mechanisms of action. The four primary inhibition types include competitive, uncompetitive, mixed-type, and noncompetitive inhibitors, each characterized by distinctive kinetic profiles and binding behaviors [1]. Competitive inhibitors, such as the previously studied ε-viniferin, typically bind directly to the enzyme's active site, directly competing with the natural substrate (L-tyrosine or L-DOPA) [4]. This binding mode prevents substrate access to the catalytic copper center, thereby blocking the initiation of the melanogenesis cascade. Molecular docking studies have revealed that potent competitive inhibitors often form multiple hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site pocket, effectively displacing the natural substrate [4].
Beyond direct enzyme inhibition, alternative approaches to modulate melanogenesis include copper chelation strategies that disrupt the metalloenzyme's catalytic center and downregulation of melanin-related proteins such as tyrosinase-related protein-1 (TRP-1) and TRP-2 [1]. Additionally, inhibitors may target upstream regulatory pathways, including transcription factor modulation, particularly the microphthalmia-associated transcription factor (MITF) that governs tyrosinase gene expression [1]. The melanocortin-1 receptor (MC1-R) and its endogenous agonists (α-MSH and ACTH) represent another regulatory target, as their activation triggers intracellular signaling cascades that ultimately enhance tyrosinase expression and melanin production [1].
The catalytic site architecture of tyrosinase is conserved across species, though notable differences exist between the mushroom (Agaricus bisporus) and human isoforms that can impact inhibitor selectivity and potency [5]. Structure-based drug design approaches have successfully identified novel chemotypes with dual activity against both human and mushroom tyrosinase, including derivatives of 4-(4-hydroxyphenyl)piperazin-1-ylmethanone (MehT-3) that demonstrate low micromolar affinity (5.3-40.7 μM) [5]. Flavonoid-based compounds like this compound represent particularly promising scaffolds due to their phenolic structure, which mimics natural substrates and enables effective coordination with the copper ions in the active site [2]. The chromone skeleton prevalent in flavonoids has demonstrated significant medicinal and bioactive properties against tyrosinase, with the position and nature of ring substituents critically influencing inhibitory efficacy through their interaction with specific enzyme residues [2].
Table 1: Classification of Tyrosinase Inhibition Mechanisms
| Inhibition Type | Binding Site | Mechanistic Features | Representative Compounds |
|---|---|---|---|
| Competitive | Enzyme active site | Competes directly with substrate (L-tyrosine/L-DOPA) for active site binding | ε-viniferin, Kojic acid derivatives |
| Uncompetitive | Enzyme-substrate complex | Binds exclusively to enzyme-substrate complex | Certain resveratrol analogs |
| Mixed-type | Both free enzyme and enzyme-substrate complex | Affects both substrate binding and catalytic turnover | Some synthetic flavonoid derivatives |
| Non-competitive | Allosteric site | Binds away from active site, reducing catalytic efficiency | Chalcone-based compounds |
| Copper chelators | Copper ions in active site | Directly coordinates with Cu²⁺ ions, disrupting catalytic center | Kojic acid, Thiamidol |
The following protocol outlines a standardized procedure for evaluating the tyrosinase inhibitory activity of test compounds like this compound, adapted from established methodologies with modifications [4] [3]. This assay can be performed using either mushroom tyrosinase (AbTYR) as a preliminary screening tool or human tyrosinase (hTYR) for confirmatory studies, though the catalytic sites remain highly conserved between species [5] [3].
Preparation of reaction mixtures:
Pre-incubation:
Enzyme addition and reaction initiation:
Reaction monitoring:
Calculation of inhibitory activity:
The following workflow diagram illustrates the key steps in the tyrosinase inhibition assay procedure:
To elucidate the inhibition mechanism of this compound, kinetic studies should be conducted following the completion of initial activity screening.
Reaction setup:
Reaction execution:
Data analysis:
The half-maximal inhibitory concentration (IC₅₀) represents the concentration of this compound required to reduce tyrosinase activity by 50% under standardized assay conditions. This parameter serves as a primary metric for comparing inhibitor potency against reference compounds.
Table 2: Representative Tyrosinase Inhibitory Activity Data for Reference Compounds
| Compound | IC₅₀ (μM) Monophenolase | IC₅₀ (μM) Diphenolase | Inhibition Type | Reference |
|---|---|---|---|---|
| Kojic acid | 27.09 ± 2.8 | 27.09 ± 2.8 | Competitive | [4] |
| ε-viniferin | 3.51 ± 0.1 | 3.51 ± 0.1 | Competitive | [4] |
| Vitisin B | 10.74 ± 1.3 | 10.74 ± 1.3 | Competitive | [4] |
| MehT-3 derivatives | 5.3 - 40.7 | 5.3 - 40.7 | Varies by derivative | [5] |
| Compound 5186-0429 | 6.2 ± 2.0 | 10.3 ± 5.4 | Competitive | [3] |
Enzyme kinetic studies provide critical insights into the mechanism of inhibition, informing both theoretical understanding and future compound optimization.
The following diagram illustrates the key metabolic pathways in melanogenesis and potential inhibition sites for compounds like this compound:
The development of potent tyrosinase inhibitors like this compound holds significant promise across multiple domains, particularly in dermatology and cosmetics. In cosmeceutical applications, effective tyrosinase inhibitors serve as active ingredients in skin-lightening products designed to address hyperpigmentation disorders such as melasma, post-inflammatory hyperpigmentation, and age spots [1] [2]. The global market for skin-whitening products continues to expand, driving demand for novel, efficacious, and safe inhibitors that can outperform current standards like kojic acid, arbutin, and corticosteroids, which often present limitations including skin irritation, instability, or limited efficacy [2].
Beyond cosmetic applications, tyrosinase inhibitors show emerging potential in pharmacological interventions for neurological disorders. Recent research has revealed connections between tyrosinase activity and Parkinson's disease pathology, as the enzyme catalyzes the oxidation of L-DOPA (a common Parkinson's medication) and dopamine to neurotoxic quinone species [3]. These cytotoxic quinones contribute to selective neurodegeneration of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's pathology. Consequently, targeted tyrosinase inhibition in the central nervous system may offer neuroprotective benefits by reducing the production of these deleterious quinone compounds [3].
From a drug development perspective, the evaluation of this compound should extend beyond mere potency assessment to include comprehensive safety and selectivity profiling. Critical parameters for advancement include cytotoxicity evaluation in melanocytes and keratinocytes, skin permeability assessment, and stability under physiological conditions. Additionally, the copper-chelation capacity of this compound should be quantified, as this property directly influences both efficacy and potential metabolic consequences. The ideal tyrosinase inhibitor would demonstrate selective affinity for tyrosinase over other copper-containing enzymes to minimize off-target effects, adequate skin penetration for topical applications, and favorable stability in formulation matrices [1] [2].
The protocols outlined in this document provide a standardized framework for evaluating the tyrosinase inhibitory activity of this compound, encompassing both initial activity screening and detailed mechanistic studies. The comprehensive assessment of this compound should include determination of IC₅₀ values against both monophenolase and diphenolase activities, classification of its inhibition mechanism through kinetic analysis, and comparison with reference inhibitors to establish relative potency. As research progresses, additional studies exploring this compound's effects on melanocyte function, cellular toxicity, and pigmentation in more complex model systems will be essential to fully characterize its therapeutic potential. The systematic approach described herein will enable researchers to generate reproducible, comparable data to advance the development of novel tyrosinase inhibitors for cosmetic and pharmaceutical applications.
Pancreatic lipase is a crucial enzyme in the human digestive system that hydrolyzes dietary triglycerides into monoacylglycerols and free fatty acids, enabling their absorption in the intestines. As the primary enzyme responsible for fat digestion, pancreatic lipase inhibition represents a promising therapeutic approach for managing obesity and hyperlipidemia by reducing fat absorption. The effectiveness of this strategy has been clinically validated with orlistat, a pharmaceutical lipase inhibitor that has demonstrated significant weight loss benefits in clinical trials. However, the search for natural alternatives with improved safety profiles continues, leading researchers to investigate bioactive compounds from medicinal plants.
This compound is a prenylated chalcone compound isolated from the leaves and roots of Morus alba (white mulberry), a plant traditionally used in Asian medicine for treating metabolic disorders including diabetes and hyperlipidemia. This compound has demonstrated potent inhibitory activity against pancreatic lipase with an IC₅₀ value of 6.2 µM, indicating its strong potential as a natural anti-obesity agent. Beyond its lipase inhibitory effects, this compound also exhibits multiple biological activities including significant tyrosinase inhibition, neuroprotective effects, and suppression of nitric oxide production in activated macrophages, suggesting a complex multi-target pharmacological profile that warrants further investigation for metabolic disease management [1] [2] [3].
Table 1: Comprehensive biological activity profile of this compound
| Biological Activity | IC₅₀/EC₅₀ Value | Experimental Model | Significance |
|---|---|---|---|
| Pancreatic Lipase Inhibition | 6.2 µM | In vitro enzymatic assay | Primary anti-obesity mechanism |
| Tyrosinase Inhibition | 0.013 µM | In vitro enzymatic assay | Potential skin-lightening applications |
| Neuroprotective Effects | 35.5 ± 2.1 µM | HT22 hippocampal cells | Protection against oxidative stress |
| Nitric Oxide Production Inhibition | 16.4 µM | RAW264.7 LPS-activated macrophages | Anti-inflammatory properties |
The exceptional potency against tyrosinase (IC₅₀ 0.013 µM) demonstrates this compound's strong binding affinity to enzyme active sites, while its effective lipase inhibition at low micromolar concentrations suggests specific molecular interactions with pancreatic lipase. The additional neuroprotective and anti-inflammatory activities indicate a multi-faceted pharmacological profile that may offer advantages for managing metabolic syndrome with associated neurological and inflammatory components [2] [3].
Table 2: Chemical and physical properties of this compound
| Property | Value | Description |
|---|---|---|
| CAS Number | 76472-88-3 | Unique chemical identifier |
| Molecular Formula | C₂₀H₂₀O₅ | Elemental composition |
| Molecular Weight | 340.4 g/mol | Mass of one mole of compound |
| Appearance | Yellow powder | Physical characteristics |
| Solubility | Soluble in DMSO, acetone, chloroform, ethyl acetate | Organic solvent compatibility |
| Storage Conditions | Desiccate at -20°C | Long-term stability recommendations |
| SMILES | CC(=CCC₁=C(C=CC(=C₁O)C(=O)C=CC₂=C(C=C(C=C₂)O)O)O)C | Structural representation |
The chemical structure of this compound features a chalcone backbone with multiple phenolic hydroxyl groups and a prenyl side chain, which are associated with its biological activity. The solubility profile indicates appropriate dissolution in common organic solvents, facilitating experimental work. The recommended storage at -20°C in desiccated conditions preserves compound stability by preventing degradation through hydrolysis or oxidation [2].
The extraction efficiency of this compound from Morus alba leaves significantly impacts yield and bioactivity. Through response surface methodology with a three-level-three-factor Box-Behnken design, researchers have optimized extraction conditions to maximize both pancreatic lipase inhibition and phenolic content:
Solvent System: 74.9% ethanol in water provides optimal polarity for extracting this compound while co-extracting other beneficial phenolic compounds. This ethanol concentration balances solubility of both polar and non-polar constituents.
Extraction Temperature: 57.4°C enhances extraction yield without causing significant degradation of thermolabile compounds. Maintaining temperature control at this optimal range is crucial for reproducible results.
Solid-to-Solvent Ratio: 1:10 (sample/solvent ratio) ensures efficient compound transfer from plant material to solvent while maintaining practical processing volumes.
Extraction Duration: Typical extraction procedures employ 2-4 hours with continuous agitation to maximize compound diffusion from plant matrices.
Under these optimized conditions, the extraction process achieves 58.5% pancreatic lipase inhibition with a total phenolic content of 26.2 μg gallic acid equivalents (GAE)/mg extract, closely matching predicted values [1].
Following extraction, this compound can be isolated using chromatographic techniques:
Fractionation: Crude extract is typically fractionated using vacuum liquid chromatography or flash column chromatography with gradients of hexane-ethyl acetate or chloroform-methanol.
Purification: Final purification is achieved through preparative HPLC or repeated silica gel column chromatography using optimized solvent systems.
Identification: Structure elucidation employs spectroscopic methods including NMR (¹H and ¹³C), mass spectrometry, and comparison with published data.
Purity Assessment: HPLC with UV detection at appropriate wavelengths (typically 254-280 nm for chalcones) confirms compound purity before biological testing [1].
The following protocol has been specifically adapted to address pH issues when testing compounds like this compound:
Buffer Preparation: Prepare Tris-HCl buffers (0.10 M) at pH 8.5 and 9.5, checking pH at 37°C. Allow buffers to stabilize overnight at room temperature before use, with final pH adjustment if necessary.
Enzyme Solution Preparation: Thaw frozen lipase aliquot (50 mg/mL) and dilute to 5 mg/mL working concentration using Tris-HCl buffer (pH 8.5). Mix by gentle inversion—avoid vortexing to prevent enzyme denaturation.
Sample Preparation: Prepare this compound test concentrations in DMSO (typically 1-100 μM). Include controls: blank (buffer only), 100% activity control (enzyme + DMSO without inhibitor), and positive control (orlistat).
Reaction Setup:
Reaction Termination and Measurement:
Inhibition Calculation: % Inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is absorbance of 100% activity control and A_sample is absorbance with inhibitor
IC₅₀ Determination: Calculate IC₅₀ values using non-linear regression of inhibition data at various concentrations (typically 6-8 data points)
Quality Control: Include positive control (orlistat) in each assay batch; acceptable inter-assay CV should be <15%
Kinetic Analysis: For mechanism of action studies, perform assays with varying substrate concentrations and analyze using Lineweaver-Burk plots [4]
The primary mechanism of this compound's pancreatic lipase inhibition appears to be competitive or mixed-type inhibition at the enzyme's active site, though detailed kinetic studies are ongoing. The compound's prenylated chalcone structure allows for specific molecular interactions with critical residues in the lipase catalytic triad (Ser-His-Asp). Molecular docking studies suggest that the carbonyl group and phenolic hydroxyls form hydrogen bonds with key amino acids in the active site, while the hydrophobic prenyl chain interacts with non-polar regions near the catalytic center, enhancing binding affinity. This molecular interaction prevents the enzyme from accessing its natural triglyceride substrates, thereby reducing fat hydrolysis and subsequent absorption [1] [5].
The significance of the prenyl group deserves particular emphasis. Structure-activity relationship analysis of phenolic compounds from Morus alba reveals that derivatives containing prenyl groups consistently demonstrate superior lipase inhibitory activity compared to their non-prenylated counterparts. This suggests that the hydrophobic prenyl moiety enhances interaction with the lipid-binding region of pancreatic lipase, providing stronger enzyme-compound association. Additionally, the α,β-unsaturated ketone system in the chalcone scaffold may act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in the enzyme active site, though this requires further verification [1].
Diagram: Mechanism of pancreatic lipase inhibition by this compound
The structural features of this compound critical for its lipase inhibitory activity include:
Comparative analysis with other phenolic compounds from Morus alba indicates that modifications to these structural elements significantly impact inhibitory potency. For instance, saturation of the α,β-unsaturated system or methylation of phenolic hydroxyls typically reduces activity, confirming their importance in enzyme inhibition [1].
This compound demonstrates significant potential for development as a natural anti-obesity agent, either as a standalone therapeutic or as part of combination therapies. Its multi-target activity against both pancreatic lipase and tyrosinase suggests possible applications in cosmeceutical formulations targeting both obesity and hyperpigmentation. The compound's neuroprotective properties further indicate potential for managing neurological complications associated with metabolic syndrome, representing a unique multi-functional profile not found in synthetic lipase inhibitors [2] [3].
The traditional use of Morus alba leaves for metabolic disorders provides ethnobotanical validation for its application in obesity management. Modern pharmacological studies now confirm this traditional knowledge, identifying this compound as one of the key active constituents responsible for these effects. Development of standardized extracts with guaranteed this compound content could provide natural alternatives to current pharmaceutical options, potentially with reduced side effects [1].
For researchers and product developers considering this compound incorporation, several factors require attention:
Diagram: Experimental workflow for this compound lipase inhibition studies
This compound represents a promising natural product with demonstrated pancreatic lipase inhibitory activity at low micromolar concentrations. The compound's multi-target biological profile, including potent tyrosinase inhibition and neuroprotective effects, distinguishes it from single-target pharmaceutical alternatives. Researchers can successfully evaluate this compound using the optimized protocols detailed in these application notes, including the two-buffer assay system that addresses technical challenges in lipase inhibition screening. With its established traditional use and growing scientific validation, this compound offers significant potential for development as a natural therapeutic agent for obesity and related metabolic disorders.
Glutamate-induced excitotoxicity represents a fundamental pathological process in numerous neurological disorders, including ischemic stroke, traumatic brain injury, Alzheimer's disease, and Parkinson's disease [1]. Under physiological conditions, glutamate serves as the primary excitatory neurotransmitter in the central nervous system, mediating essential functions in neuronal communication, development, and plasticity. However, excessive extracellular glutamate concentrations lead to uncontrolled neuronal depolarization, resulting in a cascade of intracellular events culminating in calcium dysregulation, oxidative stress, and ultimately neuronal cell death [1]. This excitotoxic process involves two primary mechanisms: excessive activation of ionotropic glutamate receptors leading to pathological calcium influx, and inhibition of the cystine/glutamate antiporter system (Xc-) causing glutathione depletion and oxidative stress [1].
The investigation of Morachalcone A's potential neuroprotective properties against glutamate-induced stress is particularly compelling given the structural similarities between chalcones and other established neuroprotective flavonoids. Existing research on cyanidin-3-glucoside (C3G), a bioactive compound from berries, has demonstrated protection against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells through activation of the Nrf2-antioxidant response element pathway [2]. Similarly, various phytochemicals from mulberry have shown neuroprotective effects through multiple mechanisms, including anti-oxidation and anti-neuroinflammation [3]. This compound, with its characteristic chalcone structure, may share similar neuroprotective properties, potentially offering multi-target therapeutic benefits against the complex cascade of glutamate excitotoxicity.
The evaluation of this compound's neuroprotective efficacy against glutamate-induced excitotoxicity follows a systematic approach designed to assess both phenotypic outcomes (cell viability) and underlying molecular mechanisms. The comprehensive workflow encompasses cell model selection, glutamate injury optimization, compound treatment, multiparametric assessment, and mechanistic investigation to provide a thorough understanding of the compound's potential therapeutic value.
Diagram: Experimental workflow for this compound neuroprotection assay
The selection of appropriate cellular models is critical for generating physiologically relevant data on this compound's neuroprotective potential. Different neuronal cell lines exhibit varying responses to glutamate excitotoxicity based on their receptor expression profiles and metabolic characteristics [1]. The following table summarizes the primary cell models recommended for this investigation:
Table: Cell models for glutamate excitotoxicity assessment
| Cell Model | Receptor Expression | Glutamate Toxicity Mechanism | Advantages | Limitations |
|---|---|---|---|---|
| HT22 Hippocampal Cells | GluR-deficient [2] | Oxidative toxicity via Xc- inhibition [1] | Pure oxidative stress model without receptor confounding | Does not model receptor-mediated excitotoxicity |
| Primary Cortical Neurons | Full complement of iGluRs and mGluRs [1] | Combined receptor-mediated and oxidative mechanisms [1] | Physiologically most relevant; encompasses both pathways | Higher technical complexity and variability |
| SH-SY5Y Neuroblastoma | Moderate NMDA/AMPA receptor expression [1] | Primarily receptor-mediated with minor oxidative component [1] | Easy maintenance and differentiation capability | Cancer cell line with altered metabolism |
The HT22 cell line, derived from mouse hippocampal neurons, offers a particularly valuable model for studying the oxidative component of glutamate toxicity, as these cells lack functional ionotropic glutamate receptors [2] [1]. In this model, glutamate toxicity occurs primarily through inhibition of the cystine/glutamate antiporter, leading to depletion of intracellular glutathione and subsequent accumulation of reactive oxygen species [1]. This pure oxidative stress model allows for specific investigation of this compound's antioxidant properties independent of receptor-mediated effects.
Materials:
Procedure:
Optimization of Glutamate Concentration and Exposure Time: The optimal glutamate concentration and exposure time should be determined empirically for each cell model and experimental condition. Generally, HT22 cells require higher glutamate concentrations (2-10 mM) for 12-24 hours to induce significant toxicity, while primary cortical neurons are more sensitive, typically responding to 50-200 μM glutamate exposures over 30 minutes to several hours [1].
Protocol for Glutamate Injury:
Compound Preparation:
Treatment Paradigms: To comprehensively evaluate this compound's protective effects, three treatment timing strategies should be employed:
Dose-Response Evaluation: Test this compound across a concentration range (0.1-50 μM) to establish EC₅₀ values for neuroprotection. Include a positive control such as 10 μM cyanidin-3-glucoside where appropriate [2].
Table: Primary assessment methods for neuroprotection
| Assessment Method | Procedure | Key Parameters | Interpretation |
|---|---|---|---|
| MTT Viability Assay [2] | Incubate with 0.5 mg/mL MTT for 4 hours at 37°C, solubilize formazan in DMSO, measure absorbance at 570 nm | Metabolic activity relative to untreated controls | Higher absorbance indicates greater cell viability |
| LDH Release Assay [2] | Collect culture supernatant, measure LDH activity using commercial kit according to manufacturer's instructions | Cytotoxicity percentage based on LDH release | Lower LDH release indicates reduced membrane damage |
| Annexin V/PI Staining [2] | Stain cells with Annexin V-FITC and propidium iodide, analyze by flow cytometry | Early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+) | Reduced apoptosis indicates anti-apoptotic effect |
| ROS Measurement [2] | Incubate with 10 μM DCFH-DA for 30 minutes, measure fluorescence (Ex/Em: 485/535 nm) | Fluorescence intensity relative to controls | Lower fluorescence indicates antioxidant activity |
| Intracellular Ca2+ Imaging [1] | Load with Fura-2 AM (5 μM) for 45 minutes, measure ratio fluorescence (340/380 nm excitation, 510 nm emission) | Calcium concentration calculated from standard curve | Reduced Ca2+ levels indicate attenuated excitotoxicity |
Based on the neuroprotective mechanisms observed with structurally similar compounds, this compound is expected to demonstrate concentration-dependent protection against glutamate-induced cytotoxicity across multiple parameters. The following table summarizes the anticipated experimental outcomes:
Table: Expected results of this compound neuroprotection
| Assessment Parameter | Glutamate Control | This compound (1 μM) | This compound (10 μM) | This compound (50 μM) | Positive Control |
|---|---|---|---|---|---|
| Cell Viability (MTT, % control) | 45-55% | 55-65% | 70-85% | 80-95% | 75-90% |
| Cytotoxicity (LDH release, % max) | 40-50% | 30-40% | 20-30% | 15-25% | 25-35% |
| Apoptotic Cells (% total) | 35-45% | 25-35% | 15-25% | 10-20% | 20-30% |
| ROS Production (% control) | 180-220% | 150-170% | 120-140% | 100-120% | 110-130% |
| Intracellular Ca2+ (nM) | 300-500 | 200-300 | 100-200 | 80-150 | 120-180 |
The anticipated results would demonstrate this compound's efficacy in preserving neuronal viability while reducing key markers of excitotoxic damage. The most pronounced effects are expected at higher concentrations (10-50 μM), with significant protection likely observable even at lower concentrations (1-10 μM), particularly in assays measuring oxidative stress parameters.
Based on established mechanisms of neuroprotective phytochemicals, this compound likely exerts its effects through multiple complementary pathways that counter the cascade of glutamate-induced excitotoxicity. The proposed mechanism can be visualized through the following signaling pathway diagram:
Diagram: Proposed mechanism of this compound against glutamate excitotoxicity
The proposed mechanism illustrates how this compound may simultaneously target multiple aspects of the excitotoxic cascade: (1) activating the Nrf2-antioxidant response element pathway to enhance expression of endogenous antioxidant enzymes [2]; (2) directly scavenging reactive oxygen species; (3) helping to maintain calcium homeostasis; and (4) inhibiting downstream apoptotic pathways. This multi-target action would be particularly advantageous against a complex pathological process like excitotoxicity that involves numerous interconnected damaging events.
Table: Troubleshooting guide for glutamate excitotoxicity assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| Inconsistent glutamate toxicity | Variable glutamate stability; cell passage number; serum lot variations | Use fresh glutamate solutions; standardize cell passage range (15-25); use consistent serum lot throughout study |
| High variability in viability assays | Uneven cell seeding; incomplete reagent mixing; edge effects in plates | Use electronic multichannel pipettes; pre-mix assay reagents; exclude outer wells or use protective buffer |
| Poor this compound solubility | Limited aqueous solubility of chalcone compounds | Optimize stock solvent (DMSO, ethanol, or combinations); use solubilizing agents like cyclodextrins at non-toxic concentrations |
| Inadequate positive control response | Improper concentration or compromised reagent | Validate positive controls in each experiment; prepare fresh solutions; include internal calibration points |
| Excessive basal LDH release | Mechanical damage during handling; serum-free stress | Minimize medium agitation; gradually acclimate cells to serum-free conditions; include time-zero LDH measurement |
To maximize the reliability and reproducibility of this compound neuroprotection assays, consider the following optimization strategies:
Cell Density Titration: Conduct preliminary experiments to determine optimal seeding densities that yield reproducible glutamate injury while maintaining healthy control viability. Over-confluent cultures often show resistance to glutamate toxicity, while sparse cultures may exhibit high basal apoptosis.
Temporal Optimization: Systemically vary the timing of this compound administration relative to glutamate exposure (pre-, co-, and post-treatment) to identify the most effective intervention window and gain insights into its mechanism of action.
Compound Stability Assessment: Evaluate this compound stability in culture medium over the experimental timeframe using HPLC-UV analysis to ensure maintained compound integrity throughout the exposure period.
Multiple Endpoint Validation: Confirm neuroprotective effects across at least two complementary viability/cytotoxicity assays (e.g., MTT with LDH or Calcein-AM) to guard against assay-specific artifacts.
Objective: To provide a detailed protocol for the quantification of Morachalcone A in rabbit plasma using Liquid Chromatography-Mass Spectrometry (LC-MS), adapted from a validated HPLC-UV method and general LC-MS principles [1] [2].
Introduction: this compound, a prenylated chalcone isolated from Artocarpus champeden, exhibits promising antimalarial activity. Robust bioanalytical method development is crucial for supporting pharmacokinetic and bioavailability studies in phytomedicine development [1] [2]. This protocol outlines a sensitive and selective LC-MS method.
The core chromatographic and validation parameters from the established HPLC method are summarized below. These parameters serve as a starting point for LC-MS method development.
Table 1: Chromatographic Conditions for this compound Separation [1] [2]
| Parameter | Specification |
|---|---|
| Analytical Technique | High Performance Liquid Chromatography (HPLC) with UV detection |
| Column | RP-18 (250 x 4.6 mm i.d., 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 368 nm |
| Internal Standard | 4-hydroxychalcone |
| Protein Precipitant | Methanol |
| Runtime | Not Specified |
Table 2: Bioanalytical Method Validation Summary [1] [2]
| Validation Parameter | Result |
|---|---|
| Linear Range | 154.839 - 3096.774 ng/mL |
| LOD | 89.384 ng/mL |
| LLOQ | 154.839 ng/mL |
| Intra-day & Inter-day Precision (RSD) | ≤ 15% |
| Accuracy (Mean % Difference) | 2.79% to 14.33% |
| Recovery of this compound & IS | 80% - 120% |
This is the sample preparation technique used in the validated HPLC method [1] [2].
Materials & Reagents:
Procedure:
Since the original method was developed for HPLC-UV, the following adaptations are recommended for LC-MS analysis [3] [4].
Liquid Chromatography:
Mass Spectrometry:
[M+H]+).The following diagram illustrates the complete experimental workflow, from sample collection to data analysis.
Method Validation Protocol: The referenced HPLC method was validated per standard guidelines [1] [2]. For LC-MS, the following parameters should be established:
The table below summarizes the key characteristics of this compound, a prenylated chalcone with several reported biological activities [1] [2] [3].
| Property | Description |
|---|---|
| Chemical Name | (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one [1] |
| CAS Number | 76472-88-3 [1] [3] |
| Molecular Formula | C20H20O5 [1] [3] |
| Molecular Weight | 340.37 g/mol [1] [3] |
| Appearance | Yellow powder [1] |
| Type of Compound | Chalcones [1] |
| Solubility | Soluble in DMSO, acetone, ethyl acetate, dichloromethane, chloroform [1] |
| Reported Bioactivities | Pancreatic lipase inhibition (IC₅₀: 6.2 µM); Tyrosinase inhibition (IC₅₀: 0.013 µM); Anti-inflammatory (inhibits NO production, IC₅₀: 16.4 µM); Neuroprotective effects [1] [3] |
| Source | Roots of Morus alba (Mulberry tree) [1] |
VAMS is a modern technique for collecting small, precise volumes of blood (typically 10-50 µL) using a porous, hydrophilic tip [4]. It addresses major limitations of traditional dried blood spot (DBS) cards, such as the influence of hematocrit levels on blood spread and sample volume accuracy [5] [6].
Since a specific method for this compound is not published, this protocol synthesizes general VAMS best practices with chemical properties of this compound and techniques from analyses of similar compounds [4] [5] [2].
The extraction process is critical for recovering the analyte from the VAMS tip.
While a specific LC-MS/MS method for this compound in blood is not listed, an existing HPLC-UV method from rabbit plasma analysis can serve as a starting point for development [2].
| Parameter | Reported HPLC-UV Conditions for this compound in Plasma [2] |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |
| Detection | Ultraviolet (UV) at 368 nm |
| Column | RP-18 Column (250 x 4.6 mm i.d, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50 v/v) |
| Elution | Isocratic |
| Flow Rate | 1.0 mL/min |
| Internal Standard | 4-hydroxychalcone |
For higher sensitivity required for microsamples, you can adapt this method to Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), which is the standard for VAMS analysis [8] [6].
For any bioanalytical method, validation is essential. The table below outlines key parameters to evaluate, as demonstrated in other VAMS studies [4].
| Validation Parameter | Objective |
|---|---|
| Selectivity/Specificity | Confirm the assay accurately measures this compound without interference from the blood matrix. |
| Linearity & Range | Establish a calibration curve (e.g., 1-1000 ng/mL) to prove the response is proportional to concentration [8]. |
| Accuracy & Precision | Determine the closeness (accuracy) and reproducibility (precision) of the measurements, both within a day and between days. |
| Recovery & Matrix Effect | Evaluate the efficiency of extracting the analyte from the VAMS tip (recovery) and check for ion suppression/enhancement in the MS detector. |
| Stability | Assess the stability of this compound in VAMS tips under various conditions (e.g., room temperature storage, after freeze-thaw cycles). |
The following diagram outlines the core workflow for a VAMS-based analysis of this compound:
The following table summarizes the key chemical properties and recommended handling conditions for Morachalcone A to ensure its stability in solution [1].
| Property | Specification / Recommendation |
|---|---|
| Chemical Formula | C₂₀H₂₀O₅ [1] |
| Molecular Weight | 340.4 g/mol [1] |
| Appearance | Yellow powder [1] |
| Recommended Storage | Desiccate at -20°C [1] |
| Common Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1] |
| Solubility Tip | Warm tube at 37°C and use brief sonication for higher solubility [1] |
| Stock Solution Stability | Prepare fresh daily. For advanced planning, can be sealed and stored below -20°C for several months [1] |
A primary stability challenge for chalcones like this compound is their inherent photodegradation due to the α,β-unsaturated ketone moiety in their core structure [2] [3]. The following table addresses common issues and their solutions.
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Precipitation in Stock Solution | Solution stored at low temperature; solute adhesion to vial [1] | Warm vial to room temperature; shake gently. Centrifuge at 500xg to gather liquid at vial bottom [1]. |
| Low Apparent Potency/Activity | Photodegradation; extended exposure to ambient light or incorrect storage [2] | Handle under yellow or red safe light; wrap vials in aluminum foil; use amber-colored glassware [2]. |
| Unexpected Degradation Products | Chemically unstable α,β-unsaturated ketone under physiological conditions or UV light [2] | Consider structural analogs with a stabilized five-member ring system [2]. Verify identity and purity via HPLC or LC-MS before critical assays. |
| High Solvent Evaporation | Use of low-boiling-point solvents (e.g., Chloroform, Acetone) [1] | Ensure vials are tightly sealed. For long-term experiments, consider using tighter-sealing vials or a less volatile solvent if experimentally permissible. |
This protocol is adapted from manufacturer recommendations and research on chalcone handling to ensure solution stability for your experiments [1].
Equipment and Reagents
Procedure
Quality Control
The experimental workflow for handling this compound is designed to mitigate its key instability mechanisms, primarily photodegradation.
Q1: What is the maximum concentration of stock solution I can prepare, and what is the best solvent? DMSO is a commonly used solvent due to its high solvating power and compatibility with many biological assays. You can prepare concentrated stock solutions (e.g., 10-100 mM) in DMSO. Refer to the solubility table for other options. Always ensure the final solvent concentration in your assay is non-toxic to cells or enzymes [1].
Q2: How many freeze-thaw cycles can my this compound stock solution withstand? It is strongly recommended to avoid freeze-thaw cycles. Aliquot the stock solution into single-use vials upon preparation. Repeated freezing and thawing can accelerate precipitation and chemical degradation, leading to inconsistent experimental results.
Q3: The powder adhered to the neck of the vial during shipping. How do I recover it? This is a common occurrence. Gently tap the vial or use a brief, low-speed pulse on a vortex mixer to dislodge the powder from the neck or cap before opening. This prevents loss and potential contamination [1].
Q4: Are there more stable analogs of this compound I could use for my assays? Yes, research has explored replacing the central α,β-unsaturated ketone with a more rigid and stable five-membered ring (e.g., indanone-like structures). These "chalcone-like" compounds have shown improved chemical stability while maintaining, and in some cases enhancing, biological activity, such as potent pancreatic lipase inhibition [2].
The table below summarizes the core physical, chemical, and storage data for Morachalcone A based on manufacturer specifications and scientific literature [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 76472-88-3 [1] [2] [3] |
| Molecular Formula | C₂₀H₂₀O₅ [1] [2] [3] |
| Molecular Weight | 340.4 g/mol [1] [3] |
| Purity | >=98% [1] |
| Type of Compound | Chalcone [1] [3] |
| Physical Description | Yellow powder [1] [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone [1] [2] [3] |
| Recommended Long-Term Storage | Desiccate at -20°C [3] |
This compound exhibits multiple biological activities, as quantified by half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) values [1] [2] [3].
| Biological Activity | Experimental Model | Potency (IC₅₀ / EC₅₀) |
|---|---|---|
| Tyrosinase Inhibition | In vitro enzyme assay | IC₅₀: 0.013 µM (significantly more potent than kojic acid control) [1] |
| Pancreatic Lipase Inhibition | In vitro enzyme assay | IC₅₀: 6.2 µM [1] [2] [3] |
| Anti-inflammatory (NO Production Inhibition) | RAW264.7 mouse macrophage cells | IC₅₀: 16.4 µM [1] [2] [3] |
| Neuroprotective Effect | HT22 hippocampal cells | EC₅₀: 35.5 ± 2.1 µM [1] [3] |
1. Receiving and Initial Inspection
2. Long-Term Storage
3. Preparing Stock Solutions
Q1: The powder is stuck to the neck or cap of the vial after shipping. What should I do?
Q2: How do I achieve a higher solubility if the compound isn't dissolving fully?
Q3: What is the shelf life of a prepared stock solution?
This validated method can be used for pharmacokinetic studies [4].
The following diagram outlines the key steps for handling this compound from storage to analysis:
The table below summarizes the key parameters identified through Response Surface Methodology to maximize pancreatic lipase inhibition and phenolic content from Morus alba leaves, with Morachalcone A as a key active constituent [1].
| Parameter | Optimized Condition |
|---|---|
| Source Material | Leaves of Morus alba (White Mulberry) [1] [2] |
| Solvent Concentration | 74.9% Ethanol [1] |
| Extraction Temperature | 57.4 °C [1] |
| Sample/Solvent Ratio | 1:10 [1] |
For subsequent analysis, a validated HPLC method has been developed for the quantification of this compound in plasma, which can be adapted for extract analysis [3] [4].
| Parameter | Specification |
|---|---|
| Column | RP-18 Column (250 x 4.6 mm i.d, 5 µm) [3] [4] |
| Mobile Phase | Acetonitrile:Water (50:50 v/v) [3] [4] |
| Flow Rate | 1.0 mL/min [3] [4] |
| Detection Wavelength | 368 nm [3] [4] |
| Linearity Range | 154.839 - 3,096.774 ng/mL [3] [4] |
| LOD/LLOQ | LOD: 89.384 ng/mL; LLOQ: 154.839 ng/mL [3] |
The following diagram outlines a standard workflow for developing and validating an HPLC method, which can be applied to your analysis of this compound extracts [5].
Here are some common challenges and potential solutions based on general principles and the specific properties of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
|---|---|---|
| Low Extraction Yield | Non-optimal solvent, temperature, or ratio. | Adhere to the optimized parameters of 74.9% ethanol, 57.4°C, and a 1:10 solid-to-solvent ratio [1]. |
| Poor Solubility | This compound is highly non-polar. | Soluble in DMSO, acetone, chloroform, etc. [2]. For aqueous solutions, use surfactants or cosolvents [6]. |
| HPLC Peak Tailing/Co-elution | Matrix interference or non-optimal chromatography. | Implement sample preparation like filtration or liquid-liquid extraction [5]. Scout different C18 columns or adjust mobile phase pH [7]. |
Q: What are the primary biological activities of this compound?
Q: From which plants can this compound be isolated?
Q: How can I improve the solubility of this compound in an aqueous buffer?
I hope this structured information provides a solid foundation for your technical support center. Please note that these protocols and parameters are starting points and should be rigorously validated and optimized within your own laboratory context.
The following table summarizes the key quantitative biological activities and analytical parameters for Morachalcone A found in the literature. This data can serve as a reference for assessing the compound's potency and for quality control in your experiments.
| Parameter | Value / Result | Experimental Context / Notes |
|---|---|---|
| Tyrosinase Inhibition (IC₅₀) | 0.013 µM | Significant inhibitory activity [1] [2]. |
| Pancreatic Lipase Inhibition (IC₅₀) | 6.2 µM | Strong inhibition; relevant for anti-obesity research [1] [2]. |
| Anti-neuroinflammatory (NO Production Inhibition IC₅₀) | 16.4 µM | In RAW264.7 LPS-activated mouse macrophage cells [1] [2]. |
| Neuroprotective Effect (EC₅₀) | 35.5 ± 2.1 µM | Protects HT22 hippocampal cells from glutamate-induced oxidative stress [1] [2]. |
| HPLC Analytical Wavelength | 368 nm | Detection wavelength for the validated HPLC method [3]. |
| Reported Source | Roots of Morus alba (White Mulberry) | The plant is a known source of this prenylated chalcone [2]. |
For researchers needing to quantify this compound, particularly in complex matrices like plasma, one study provides a validated bioanalytical HPLC method [3]. You can use this as a starting point for developing your own assays.
Based on the general principles of natural product research and the information available, here are some common challenges and potential solutions.
Q1: How can I optimize the extraction yield of this compound from plant material?
Q2: My HPLC analysis shows poor peak shape or low sensitivity for this compound. What can I do?
The diagram below outlines a general workflow for working with this compound, from extraction to bioactivity assessment, based on the information gathered.
To overcome the current lack of specific data, here are some proactive steps you can take:
For researchers quantifying Morachalcone A in biological matrices like rabbit plasma, a specific High-Performance Liquid Chromatography (HPLC) method has been developed and validated [1] [2] [3]. The key parameters are summarized in the table below.
| Parameter | Specification / Value |
|---|---|
| Analytical Goal | Quantification of this compound in rabbit plasma [1] |
| Column | RP-18 Column (250 x 4.6 mm i.d., 5 µm) [1] [2] |
| Mobile Phase | Acetonitrile:Water (50:50 v/v) [1] [2] |
| Elution Mode | Isocratic [1] [2] |
| Flow Rate | 1.0 ml/min [1] [2] |
| Detection Wavelength | 368 nm [1] [2] |
| Internal Standard | 4-hydroxychalcone [1] [2] |
| Protein Precipitant | Methanol [1] [2] |
| Linear Range | 154.839 - 3096.774 ng/ml [1] [2] |
| LOD | 89.384 ng/ml [1] [2] |
| LLOQ | 154.839 ng/ml [1] [2] |
| Intra & Inter-day Precision | ≤15% [1] [2] |
| Recovery | 80-120% [1] [2] |
Here is the step-by-step methodology for the HPLC analysis based on the published study [1] [2] [3]:
While explicit troubleshooting guides for this compound were not found, you can ensure reproducible results by focusing on these critical areas derived from the method's validation parameters and general analytical principles [4].
Understanding the source and handling of your plant material is crucial, as the concentration of this compound can be highly variable.
The following diagram illustrates how environmental factors can significantly influence the concentration of this compound in plant leaves, which is a critical pre-analytical consideration for reproducibility.
Research shows that exposing Morus alba L. leaves to UV-B radiation followed by dark incubation (UVD treatment) can increase the content of this compound and other secondary metabolites by more than 400-fold compared to control leaves [5]. Therefore, the growth conditions, light exposure, and post-harvest treatment of plant material must be strictly controlled and documented to ensure the analytical sample is representative.
This compound has a molecular formula of C₂₀H₂₀O₅, a molecular weight of 340.37 g/mol, and a CAS Number of 76472-88-3 [6] [7].
This compound is recognized as a natural aromatase inhibitor (IC₅₀ = 4.6 µM) and has shown potential as a metabolite with anti-inflammatory and anticancer activity. It has also been reported to inhibit lipopolysaccharide-induced nitric oxide production [7].
The LOD represents the lowest concentration at which the analyte can be detected (but not necessarily quantified). It is often determined from detector linearity experiments by establishing a signal-to-noise ratio of 3:1 [4].
The solubility profile of Morachalcone A is characterized by its poor water solubility, which classifies it as a Biopharmaceutical Classification System (BCS) Class II or IV compound, requiring advanced formulation techniques to improve dissolution and bioavailability [1].
| Property | Description |
|---|---|
| Chemical Name | (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one [2] |
| CAS Number | 76472-88-3 [2] |
| Molecular Formula | C₂₀H₂₀O₅ [2] |
| Molecular Weight | 340.4 g/mol [2] |
| Appearance | Yellow powder [2] |
| Solubility Profile | Soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Generally has poor aqueous solubility [2]. |
| BCS Classification | Likely BCS Class II (low solubility, high permeability) or IV (low solubility, low permeability) [1]. |
| Storage Conditions | Desiccate at -20°C [2]. |
Several techniques can be employed to overcome the solubility challenges of this compound. The choice of method depends on the intended route of administration and the final dosage form.
| Technique | Mechanism | Potential Dosage Forms |
|---|---|---|
| Nanosuspensions / Nanomilling | Reduces particle size to nanometers (typically 100-1000 nm), increasing surface area-to-volume ratio and dissolution rate [1]. | Oral liquids, capsules, tablets, films, injectables, aerosols [1]. |
| Amorphous Solid Dispersions | Incorporates the API into a polymer matrix, maintaining it in a higher-energy amorphous state with improved aqueous solubility compared to the crystalline form [1]. | Tablets, capsules. |
| Cyclodextrin Complexation | The lipophilic API forms an inclusion complex inside the hydrophobic cavity of cyclodextrin, while the hydrophilic outer surface makes the entire complex water-soluble [1]. | Oral, injectable, and topical solutions. |
| Lipid-Based Systems | Dissolving or dispersing the drug in lipid excipients (oils, surfactants) to enhance solubilization and absorption in the GI tract. | Soft gelatin capsules, oral solutions. |
| Salt Formation | Converting the API into a salt form can significantly improve its aqueous solubility. | Various, depending on the salt formed. |
| pH Adjustment | Modifying the pH of the solution environment to ionize the drug molecule, thereby increasing its solubility. | Liquid formulations for oral or IV administration. |
Nanomilling is a nearly universal technique for enhancing the dissolution rate of poorly soluble compounds like this compound [1].
Workflow Overview
Detailed Methodology
A validated HPLC method is essential for pharmacokinetic studies to measure this compound concentration in biological fluids like plasma [3].
Workflow Overview
Detailed Methodology
Q1: Why is this compound so difficult to dissolve in water? Its molecular structure, featuring a large, planar, and highly aromatic (ring-rich) system with a prenyl group, contributes to strong intramolecular forces and a high crystal lattice energy. This makes it energetically unfavorable for the molecule to break away and enter the aqueous phase [2] [4].
Q2: My nanosuspension is aggregating over time. What went wrong? This is a common stability issue. The most likely cause is suboptimal stabilizer selection or concentration. The stabilizer(s) must provide sufficient electrostatic and/or steric repulsion to prevent the nanoparticles from attracting each other. Re-visit the stabilizer screening process and consider using a different polymer/surfactant combination [1].
Q3: What is the most critical parameter for the HPLC analysis of this compound in plasma? Selectivity is paramount. The method must successfully separate this compound from the internal standard and, most importantly, from endogenous components in the plasma matrix. A good peak shape and a clear baseline separation are necessary for accurate and reliable quantification [3].
Q4: Are there any specific handling and storage concerns for this compound? Yes. The compound should be protected from light due to the light-sensitive nature of many chalcones. It is recommended to use amber glass vials for solutions and to perform processing under amber lighting if necessary. The solid powder should be stored desiccated at -20°C to maintain long-term stability [2] [1].
Q: What are LOD and LOQ, and how are they determined in HPLC?
Q: My method is validated and fixed. What can I do to improve sensitivity without changing the method?
Q: How does column choice affect sensitivity?
Sensitivity issues generally stem from two problems: a weak signal or excessive noise. The table below outlines common causes and solutions.
| Problem Area | Specific Issue | Possible Solution |
|---|---|---|
| Signal Intensity | Low injection volume | Maximize within column capacity and detector linearity [4]. |
| Large column internal diameter (e.g., 4.6 mm) | Switch to smaller I.D. column (e.g., 2.1 mm); halves diameter for ~4x concentration increase [2]. | |
| Low efficiency column (broad peaks) | Use column with smaller (e.g., sub-2µm) or superficially porous particles (~2.7 µm) for higher efficiency and taller peaks [3] [2]. | |
| Suboptimal detection wavelength | Confirm detection at analyte's absorbance maximum (e.g., 368 nm for Morachalcone A) [5] [6]. | |
| Baseline Noise | High-UV absorbance solvents/additives | Use UV-grade acetonitrile over methanol for wavelengths <210 nm; employ high-purity MS-grade solvents and additives to minimize background [3] [2]. |
| Contaminated column | Periodically flush with strong solvent; replace guard column [3] [1]. | |
| Contaminated system or eluents | Use high-purity solvents; filter and degas mobile phases; perform system maintenance [1] [2]. | |
| Detector issues (old lamp, dirty flow cell) | Check UV lamp hours; clean detector flow cell [2] [7]. | |
| Sample & Matrix | Sample loss/degradation | Optimize sample preparation and storage conditions [4]. |
| Matrix effects suppressing signal/ increasing noise | Implement sample clean-up (e.g., Solid Phase Extraction/SPE) to remove interfering compounds like proteins and phospholipids [3] [8]. |
The development and validation of an HPLC-UV method for this compound exemplifies these principles [5] [6].
This is a generic protocol for cleaning up plasma samples using SPE, which can improve sensitivity and reduce matrix effects.
For exceptionally challenging analyses involving trace-level compounds in complex matrices like natural products, more advanced techniques may be required.
Matrix effects occur when other components in a sample interfere with the ionization of your target analyte, leading to inaccurate results [1] [2]. The core strategies to manage these effects involve robust sample preparation, method development, and calibration techniques.
The table below summarizes the main pillars of an effective matrix mitigation strategy.
| Strategy | Description | Key Techniques |
|---|---|---|
| Internal Standards [1] [2] | Correct for signal variations by adding a known compound similar to the analyte. | Isotopic-labeled internal standards (most effective), analog internal standards [1]. |
| Sample Preparation [1] [3] | Remove interfering compounds from the sample matrix before analysis. | Solid-Phase Extraction (SPE), QuEChERS, dilution, filtration, centrifugation [1] [3]. |
| Chromatographic Separation [1] [2] | Optimize the LC method to separate the analyte from co-eluting matrix components. | High-Resolution Mass Spectrometry, optimizing chromatographic conditions (column, mobile phase, gradient) [1]. |
| Calibration Methods [2] | Use calibration curves that account for the matrix. | Standard Addition, Matrix-Matched Calibration [2] [3]. |
Q1: What are the most effective internal standards for Morachalcone A analysis? For the most accurate correction, a stable isotope-labeled version of this compound (e.g., deuterated) is ideal, as it mimics the analyte perfectly [1]. If this is unavailable, the published HPLC method for this compound in rabbit plasma used 4-hydroxychalcone as an analog internal standard, which proved effective [4].
Q2: My analyte signal is suppressed. How can I modify my sample preparation? Signal suppression is often caused by co-eluting salts, phospholipids, or metabolites [2].
Q3: My retention times are shifting and my pressure is fluctuating. What should I check? This is typically a sign of instrumental issues or a contaminated system, not a matrix effect.
Below is a detailed workflow for a key experiment, the Post-Extraction Spike Test, which is used to detect and quantify matrix effects.
Objective: To detect and quantify ionization suppression/enhancement caused by the sample matrix [2].
Materials:
Procedure:
ME% = (Peak Area of Post-Extraction Spike / Peak Area of Neat Standard) × 100Successfully analyzing this compound in complex matrices requires a multi-pronged approach. The foundational strategy should combine the validated HPLC method from the literature, which provides a starting point for separation, with the general principles of matrix effect mitigation, such as the use of internal standards and rigorous sample cleanup.
Q: What is the hematocrit effect, and why is it a problem for dried blood spot (DBS) analysis?
The hematocrit effect refers to the bias in analytical results caused by variations in the hematocrit (HCT) level of blood samples, which is the volume percentage of red blood cells [1]. In traditional DBS sampling, a drop of blood is applied to a filter card and allowed to spread. How far it spreads depends on the blood's viscosity, which is directly influenced by the hematocrit level [1].
This variation compromises the accuracy and reliability of data, particularly in pharmacokinetic studies [1].
Q: How does Volumetric Absorptive Microsampling (VAMS) overcome this bias?
Volumetric Absorptive Microsampling (VAMS) is a technology designed to collect a fixed and precise volume of blood (e.g., 10, 20, or 30 µL) from a single finger prick, independent of the blood's hematocrit level [1] [2].
The Mitra device uses a polymer tip with patented VAMS technology that absorbs a precise volume within seconds [1]. Because the entire sample is collected and analyzed, the result is not influenced by the spreading behavior on a card, effectively eliminating the hematocrit bias that plagues traditional DBS [1] [2]. A comparative study found that while DBS results showed a bias that changed with hematocrit, VAMS results were robust across a wide HCT range (0.21-0.50) [2].
The following table compares the two sampling methods to help you select the right approach.
| Feature | Traditional DBS | Volumetric Absorptive Microsampling (VAMS) |
|---|---|---|
| Sampling Principle | Capillary action + gravity onto filter paper [1] | Volumetric absorption by a polymer tip [1] |
| Sampled Volume | Variable (depends on HCT and spreading) [1] | Fixed and accurate (e.g., 10 µL) [1] |
| Primary HCT Influence | High (impacts spot size/analyte density) [1] | Minimal to none (volume is controlled) [1] [2] |
| Sample Processing | Typically requires punching a subsection of the spot [1] | The entire microsample is used [1] |
| Ease of Use | Requires training for consistent spot application | Simple; tip is dipped into blood pool until full [1] |
| Key Advantage | Established, low-cost materials | Eliminates HCT bias; easier for self-collection [1] |
This protocol outlines a methodology for analyzing this compound in rabbit plasma using HPLC, adaptable for VAMS samples based on published methods [3].
1. Sample Collection & Preparation
2. HPLC Analysis of this compound The table below summarizes a validated HPLC method for quantifying this compound in plasma [3].
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |
| Column | RP-18 Column (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 368 nm |
| Internal Standard | 4-hydroxychalcone |
| Linear Range | 154.84 - 3,096.77 ng/mL |
| Lower Limit of Quantification (LLOQ) | 154.84 ng/mL |
| Precision (RSD) | Intra- and inter-day ≤ 15% |
3. Workflow Visualization The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Experimental workflow for VAMS-based analysis of this compound
Q: My analyte recovery from VAMS tips is low. What could be the cause? Recovery issues often stem from the extraction process. Ensure you are using an efficient solvent system (e.g., a higher ratio of organic solvent like acetonitrile) and adequately vortexing the sample. The extraction procedure may need optimization for your specific compound, as recovery can be compound-dependent and may vary with hematocrit [2].
Q: Can I use the same HPLC method for VAMS extracts as I do for liquid plasma? The core chromatographic parameters (column, mobile phase) can often be transferred directly. However, you must re-validate the bioanalytical method for the VAMS matrix. This includes assessing selectivity, sensitivity, linearity, accuracy, precision, and recovery specifically in samples derived from VAMS tips to ensure the data is reliable [3].
Q: Are there any limitations to using VAMS? While VAMS eliminates the HCT bias for many analytes, it is not a universal panacea. Some studies have noted a consistent positive bias compared to whole blood, which may be related to differences in the behavior of incurred versus spiked blood or slightly reduced recovery at very high hematocrit levels [2]. It is crucial to validate the method for your specific analyte.
While a standard starting point is often provided by manufacturers, the optimal drying time is a method-specific parameter that requires experimental validation to ensure analyte stability and prevent microbial growth [1]. The general workflow and key factors to test are outlined below.
The table below summarizes the key parameters you need to investigate during method development.
| Parameter | Consideration & Impact | Validation Approach |
|---|---|---|
| Drying Time | Must be sufficient to prevent degradation & microbial growth. A minimum of 2 hours at room temp is a common starting point [2]. | Test recovery & stability at different intervals (e.g., 1, 2, 4 hours) to establish a safe window. |
| Drying Condition | Room temperature in a clean environment. Tips must not touch each other to prevent cross-contamination [1]. | Visual inspection and consistent analytical results across samples dried in the same batch. |
| Storage Stability | Dried samples are generally more stable. Long-term stability is analyte-specific and must be proven [1]. | Store validated dried samples in a sealed container with desiccant, protected from light [1]. |
| Hematocrit Effect | A key advantage of VAMS is its reduced hematocrit effect compared to DBS, but it should still be verified [2]. | Validate the method across a physiologically relevant hematocrit range (e.g., 24-64%) [3]. |
After the drying step is complete, you will need to extract Morachalcone A from the VAMS tip for analysis. The following workflow is adapted from a validated LC-MS/MS method for sirolimus, which serves as a good template [3].
Key Extraction Considerations:
Q1: What is the single most critical factor to validate for a robust VAMS method for this compound? The most critical factor is a comprehensive stability assessment. You must experimentally confirm that this compound remains stable throughout the entire process: during the determined drying time, throughout the extraction procedure, and under your chosen storage conditions (e.g., room temperature vs. frozen) [1]. This is the foundation for all subsequent data reliability.
Q2: The VAMS tip doesn't fully saturate. Is this a problem? Yes, this is a significant problem. The VAMS device is designed to absorb a fixed, precise volume (e.g., 10 µL) only when the tip is fully saturated. Incomplete saturation means an unknown and variable sample volume has been collected, which will directly lead to inaccurate quantitative results. The sample should be discarded, and a new one should be taken.
Q3: Can I use VAMS for a pharmacokinetic study of this compound? Yes, VAMS is highly suitable for pharmacokinetic studies due to its minimal invasiveness and ease of remote sampling [2]. However, a full clinical validation is required. This means collecting paired samples (VAMS and conventional venous) from your study subjects to statistically prove that the results from VAMS are equivalent to the gold-standard method [1].
The table below addresses specific issues you might encounter during Morachalcone A extraction and analysis.
| Problem & Phenomenon | Possible Root Cause | Recommended Solution |
|---|---|---|
| Low Extraction Yield [1] | Inefficient cell disruption or suboptimal solvent parameters (temperature, concentration, time). | Implement a Pulsed Electric Fields (PEF) pre-treatment (3 kV/cm, 10 kJ/kg). Optimize solvent using RSM (50% ethanol, 50°C, 0.2 g/mL ratio, 360 min) [1]. |
| Poor HPLC Peak Shape [2] [3] | Inappropriate mobile phase or column condition. | Use an RP-18 column with an isocratic mobile phase of acetonitrile:water (50:50, v/v). Ensure flow rate is 1.0 mL/min and detection wavelength is 368 nm [2] [3]. |
| Low Recovery from Plasma [2] [3] | Inefficient protein precipitation. | Use methanol as a precipitating agent and 4-hydroxychalcone as an internal standard. Validate recovery to ensure it falls within the 80-120% range [2] [3]. |
| Poor Solvent Selectivity | Solvent not optimally tuned for solubility or separation of target compound. | Use computational solvent optimization (e.g., COSMO-RS) to screen solvent combinations for maximizing solubility or liquid-liquid extraction efficiency [4]. |
This protocol is optimized for recovering high-value compounds from plant-based biomass like cherry press cake, which can be adapted for Morus species [1].
This validated method details how to quantify this compound in rabbit plasma [2] [3].
The following diagrams illustrate the core troubleshooting and experimental processes.
Troubleshooting Flowchart
Plasma Sample Analysis Workflow
The table below summarizes the key parameters of a published and validated HPLC method for quantifying Morachalcone A in rabbit plasma [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | High Performance Liquid Chromatography (HPLC) |
| Sample Matrix | Rabbit Plasma |
| Column | RP-18 Column (250 x 4.6 mm i.d, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50 v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 368 nm |
| Internal Standard | 4-hydroxychalcone |
| Protein Precipitant | Methanol |
| Linearity Range | 154.839 to 3096.774 ng/ml |
| Lower Limit of Quantification (LLOQ) | 154.839 ng/ml |
| Intra-day & Inter-day Precision | ≤15% |
Here are answers to some foundational questions about precision in analytical methods.
Q1: What is the difference between intra-day and inter-day precision?
Q2: For inter-day precision validation, do the days need to be consecutive? No, the days do not need to be consecutive (e.g., Day 1, Day 3, and Day 6 are acceptable). The critical factor is that the same batch of sample is used for analysis across all days to ensure the comparison is valid [2].
If your experiments are showing precision values worse than the accepted criteria (e.g., >15%), you can systematically investigate using the following guide.
| Problem Area | Specific Issue | Recommended Action |
|---|---|---|
| Sample Preparation | Inconsistent protein precipitation or extraction. | Ensure exact timing and vortexing during precipitation. Use a high-quality, pure internal standard to correct for losses. Always use the same precipitant (Methanol, as per the method) [1]. |
| Internal Standard variability. | Confirm the consistency of the Internal Standard (4-hydroxychalcone) solution preparation and that it is added at the same stage in every run [1]. | |
| Instrument Performance | Pump flow rate or gradient inconsistency. | Check the HPLC pump for stable flow rate and precise delivery of the mobile phase (1.0 ml/min). Perform regular system suitability tests [1]. |
| Column degradation or contamination. | Monitor system backpressure. Flush and re-equilibrate the column thoroughly between runs. Replace the column if peak shape deteriorates. | |
| Standard & Reagents | Degradation of this compound standard. | Prepare fresh standard solutions or check the stability of stored stock solutions. Ensure standards are stored appropriately (e.g., -20°C, desiccated) [3]. |
| Mobile phase variability. | Prepare the mobile phase (Acetonitrile:Water) in large, consistent batches to avoid day-to-day composition changes. |
This is a general protocol based on standard bioanalytical practice [1] [2].
The following diagram illustrates this workflow:
To effectively communicate your findings on precision and method validation, consider these principles for data presentation [4]:
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for various compounds. A lower IC₅₀ value indicates a more potent inhibitor.
| Compound Name | IC₅₀ (μM) | Type / Source | Reference Compound |
|---|---|---|---|
| Morachalcone A | 0.013 [1], 0.08 [2] | Natural (Morus alba) | Kojic Acid |
| 2,4,2',4'-Tetrahydroxychalcone | 0.07 [2] | Natural (Morus alba) | Kojic Acid |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) | 0.013 (Monophenolase) [3] | Synthetic Chalcone | Kojic Acid |
| Steppogenin | 0.98 [2] | Natural (Morus alba) | Kojic Acid |
| Oxyresveratrol | 0.10 [2] | Natural (Morus alba) | Kojic Acid |
| Kojic Acid | 22.84 - 24.57 [3], 40.0 [2]* | Standard Inhibitor | - |
> Note: The IC₅₀ value for Kojic Acid varies between studies due to differences in experimental protocols. It serves as an internal reference for each study.
To support your experimental work, here are the key structural features and a standard methodology for evaluating tyrosinase inhibition.
The high potency of certain chalcones is strongly linked to their specific chemical structure.
The following is a widely used protocol to determine tyrosinase inhibitory activity, which you can adapt for your laboratory work [6].
The mechanism of competitive inhibition for this class of compounds can be visualized as follows:
When interpreting these results for your drug development efforts, please consider:
For researchers, understanding the validation of an analytical method is crucial. The data comes from a study that developed and validated a High-Performance Liquid Chromatography (HPLC) method for quantifying Morachalcone A in rabbit plasma [1].
| Validation Parameter | Result / Condition |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |
| Column | RP-18 (250 x 4.6 mm i.d, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50 v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 368 nm |
| Linear Range | 154.839 to 3096.774 ng/ml |
| LOD (Limit of Detection) | 89.384 ng/ml |
| LLOQ (Lower Limit of Quantification) | 154.839 ng/ml |
| Intra-day & Inter-day Precision | ≤ 15% |
| Accuracy (Mean % Difference) | 2.79% to 14.33% |
| Recovery | 80% - 120% |
This compound is a natural compound belonging to the chalcone family. Here is its relevant biological background:
For a practical laboratory perspective, the experimental workflow from the method validation study can be summarized as follows:
Based on the search results, here is an assessment for your research and development guide:
The core quantitative data for this compound, extracted from a bioanalytical method validation study, is summarized in the table below.
| Parameter | Value / Description |
|---|---|
| Analytical Technique | High Performance Liquid Chromatography (HPLC) [1] |
| Detector Wavelength | 368 nm [1] |
| Mobile Phase | Acetonitrile:Water (50:50 v/v) [1] |
| Linearity Range | 154.839 - 3096.774 ng/mL [1] |
| Lower Limit of Quantification (LLOQ) | 154.839 ng/mL [1] |
| Limit of Detection (LOD) | 89.384 ng/mL [1] |
| Precision (Intra & Inter-day) | ≤15% [1] |
The general workflow for establishing this linearity in a bioanalytical method involves several key stages, from sample preparation to data analysis.
For a comprehensive comparison guide, the following methodological details are crucial:
A complete comparison guide requires data on other analytical methods. Since this was not available in the search results, you may need to:
The table below summarizes the key quantitative biological activities of Morachalcone A reported in the literature, which are crucial for understanding its research and development potential [1] [2].
| Biological Activity | Experimental Model/Assay | Quantitative Result (IC₅₀/EC₅₀) |
|---|---|---|
| Tyrosinase Inhibition | In vitro enzymatic assay | 0.013 µM [1] [2] |
| Pancreatic Lipase Inhibition | In vitro enzymatic assay | 6.2 µM [1] [2] |
| Anti-inflammatory (NO Production Inhibition) | RAW264.7 LPS-activated mouse macrophage cells | 16.4 µM [1] [2] |
| Neuroprotective Effect | HT22 hippocampal cells (glutamate-induced oxidative stress) | EC₅₀: 35.5 ± 2.1 µM [1] [2] |
Since direct values for this compound are unavailable, you can establish them for your analytical method (e.g., HPLC, UHPLC-MS/MS). The following standard methodologies are widely accepted and recommended by regulatory bodies [3] [4].
This is a common and robust method that requires a calibration curve and multiple blank measurements [3].
y = mx + b, where m is the slope [3].STDEV.S function to calculate the standard deviation (SD) of the responses from the blanks [3].This method is useful if you do not have dedicated blank readings, as it uses the error from the entire calibration curve [3].
STEYX function to find the standard error of the regression (Sy/x).After calculating the LOD and LOQ, it is essential to experimentally confirm these values by preparing and analyzing samples at the calculated concentrations [4].
The following diagram illustrates the decision-making workflow for calculating and validating LOD and LOQ based on your available data and resources.
The 80-120% recovery rate for Morachalcone A comes from a bioanalytical study focused on method development and validation for quantification in rabbit plasma [1].
| Parameter | Specification |
|---|---|
| Recovery Range | 80-120% [1] |
| Compound | This compound and its Internal Standard [1] |
| Matrix | Rabbit plasma [1] |
| Analytical Technique | High Performance Liquid Chromatography (HPLC) [1] |
The recovery rate was determined as part of validating a selective and sensitive HPLC method. Here is the detailed experimental methodology from the study [1]:
The following diagram illustrates the key steps involved in the HPLC method development and validation process from the referenced study:
While comparative data is limited, other studies highlight various biological activities of this compound, suggesting its potential as a therapeutic agent. The table below summarizes key findings.
| Biological Activity | Experimental Model | Reported Effect / IC₅₀ | Source |
|---|---|---|---|
| Pancreatic Lipase Inhibition | In vitro assay | IC₅₀ of 6.2 µM [2] | |
| Anti-inflammatory | RAW264.7 LPS-activated mouse macrophage cells | Inhibition of nitric oxide production; IC₅₀ of 16.4 µM [2] | |
| Tyrosinase Inhibition | In vitro assay | IC₅₀ of 0.013 µM [2] | |
| Neuroprotective Effects | HT22 hippocampal cells | Protection against glutamate-induced oxidative stress; EC₅₀ of 35.5 µM [2] | |
| Aromatase Inhibition | In vitro assay | IC₅₀ of 4.6 mM [3] |
The table below summarizes the available information for Morachalcone A and a representative nitrogen-based chalcone.
| Feature | This compound | Nitrogen-Based Chalcone (Representative: DK13/DK14) |
|---|---|---|
| IUPAC Name | (2E)-1-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(2,4-dihydroxyphenyl)-2-propen-1-one [1] | Structure-Activity Relationship (SAR) is highly variable; specific IUPAC name depends on the nitrogenous group [2] [3] |
| Chemical Structure | ||
| Classification | Prenylated chalcone [1] [4] | Chalcone analog with nitrogen mustard or other nitrogen-containing moieties [5] [2] |
| Key Structural Features | A, B rings with hydroxy groups; prenyl chain on A-ring [1] | Core chalcone scaffold with a nitrogen mustard group or other nitrogenous substituents [5] |
| Reported Anticancer Activity | Information limited to chemical structure [1] | Potent activity against KRAS-mutant colorectal cancer (CRC) and breast cancer cell lines [5] |
| Proposed Mechanism of Action | Information limited to chemical structure [1] | Suppresses β-catenin/Akt/mTOR signaling; induces apoptosis, cell cycle arrest, inhibits invasion/colony formation [5] |
| Quantitative Data (e.g., IC₅₀) | No experimental data found in search results | Active at concentrations of 10 μM in various assays [5] |
For the nitrogen-based chalcones DK13 and DK14, detailed experimental methodologies and results are available from a study on KRAS-mutant colorectal cancer (CRC) cell lines [5].
The proposed molecular mechanism for DK13/DK14, based on the study findings, can be visualized as follows:
The search highlights a clear gap in direct comparative studies. The promising data on nitrogen-based chalcones like DK13/DK14 suggests they are strong candidates for further investigation.
To facilitate your research, I suggest these targeted approaches:
The table below summarizes the key anti-inflammatory and pharmacological properties of Moracin D and this compound based on available experimental data.
| Property | Moracin D | This compound |
|---|---|---|
| Chemical Class | Benzofuran (2-aryl-benzofuran) [1] | Chalcone (1,3-diaryl-2-propen-1-one) [2] [3] |
| Source in Mulberry | Roots, bark [4] | Roots, leaves [3] |
| Core Anti-inflammatory Mechanism | Targets XIAP/PARP1 protein axis; induces proteasomal degradation of XIAP [4] [5]. | Inhibits nitric oxide (NO) production [3]. |
| Key Molecular Targets/Pathways | ↓ XIAP, ↓ PARP1, Activates Caspase-3/9 [4] [5]. | Inhibits inducible nitric oxide synthase (iNOS) [3]. |
| Reported IC₅₀/EC₅₀ Values | IC₅₀ for cell proliferation: ~20-40 µM (Pancreatic cancer cells) [4]. | IC₅₀ for NO inhibition: 16.4 µM (RAW264.7 cells) [3]. |
| Other Notable Activities | Anti-pancreatic cancer, pro-apoptotic, enhances gemcitabine chemosensitivity [4] [5]. | Neuroprotective, pancreatic lipase inhibition (IC₅₀ 6.2 µM), tyrosinase inhibition [3]. |
For research replication and validation, here are the experimental methodologies used to obtain the key data.
The following diagrams illustrate the distinct signaling pathways through which Moracin D and this compound exert their anti-inflammatory and related pharmacological effects.
The choice between them in a research setting depends on the biological target of interest. Moracin D is more suited for oncology-focused apoptosis studies, while this compound is better aligned with macrophage-mediated inflammation models.
The following table summarizes quantitative data on the lipase inhibition potency of various flavonoids, which can serve as a reference for evaluating potential inhibitors. Data is collected from studies using similar in vitro enzymatic assays [1] [2].
Table 1: Pancreatic Lipase Inhibitory Activity of Selected Flavonoids
| Flavonoid | Subclass | IC₅₀ (μM) | Key Structural Features |
|---|---|---|---|
| Luteolin | Flavone | 99 ± 11 [1] | C2=C3 double bond, hydroxylation on A and B rings |
| Quercetin | Flavonol | 10.30 [2] - 128 ± 22 [1] | C2=C3 double bond, hydroxylation on A and B rings |
| Baicalein | Flavone | 156 ± 22 [1] | C2=C3 double bond, hydroxylation on A ring |
| Rutin | Flavonol (Glycoside) | 13.50 [2] | C2=C3 double bond, glycosylation (rutinose) |
| Catechin | Flavan-3-ol | 28.50 [2] | Lacks C2=C3 double bond, C-ring is saturated |
| Hesperetin | Flavanone | 30.50 [2] | Lacks C2=C3 double bond, C-ring is saturated |
| Orlistat (Drug) | Pharmacologic | 0.092 [1] | Non-flavonoid, potent synthetic inhibitor |
To ensure reproducibility and fair comparison, understanding the experimental methodology is crucial. The following workflow outlines a standard protocol for determining pancreatic lipase inhibition, synthesized from the cited research [3] [1].
Key Protocol Details:
Inhibition(%) = [(V₀ - V) / V₀] × 100 [1]. The IC₅₀ value (concentration causing 50% inhibition) is then determined from a dose-response curve.The inhibitory potency of a flavonoid is critically determined by its specific chemical structure. The following diagram illustrates the key structural features and their impact on lipase inhibition.
Mechanistic Insights:
While the search results confirm that this compound is a known natural compound [4], they do not contain specific experimental data regarding its activity against pancreatic lipase. The provided data for well-characterized flavonoids offers a robust framework for your comparison. Should you find a source reporting an IC₅₀ for this compound, you can directly contrast it with the data in Table 1 and evaluate its structure against the principles in the SAR analysis.
The table below summarizes the core differences between the two sampling techniques based on current literature. Please note that these are general characteristics and their specific applicability to Morachalcone A requires experimental validation.
| Feature | Volumetric Absorptive Microsampling (VAMS) | Conventional Venous Sampling (CVS) |
|---|---|---|
| Sample Volume | Very small, fixed volume (10-50 µL) [1] [2] | Larger volume (can be up to 5 mL per sample) [1] |
| Invasiveness | Minimally invasive (capillary blood from finger-prick or ear-prick) [3] [4] | More invasive (venipuncture) [1] |
| Sample Matrix | Whole blood [3] | Typically plasma or serum, after centrifugation [1] |
| Key Advantages | - Improved patient/animal comfort & welfare [4]
For a compound like this compound, you would need to develop and validate a VAMS-based method from the ground up. The general workflow and key methodological steps are outlined below.
When you generate your own comparative data, consider these factors established for other drugs: